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N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide from 3-fluoro-4-nitroaniline
Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide from 3-fluoro-4-nitroaniline
Executive Summary
This application note details the robust synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide , a critical building block in the development of androgen receptor antagonists (e.g., Enzalutamide analogs).[1]
The protocol employs a "Protect-then-Alkylate" strategy.[1] Direct methylation of electron-deficient anilines often results in low selectivity (over-alkylation) or poor conversion due to reduced nucleophilicity.[1] By first converting the aniline to an acetamide, we modulate the nitrogen's reactivity, allowing for a controlled, high-yield N-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).[1]
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Purity | > 98% (HPLC) |
| Overall Yield | ~75–85% (Two steps) |
| Key Hazard | Methyl Iodide (Carcinogen), NaH (Pyrophoric) |
| Scale | Gram to Decagram (Lab Scale) |
Strategic Analysis & Retrosynthesis
The synthesis is designed to avoid the formation of quaternary ammonium salts, which are common byproducts in the direct alkylation of primary amines.
Reaction Scheme
The pathway consists of two distinct chemical transformations:[2][3][4]
-
Acetylation: Conversion of 3-fluoro-4-nitroaniline to N-(3-fluoro-4-nitrophenyl)acetamide.
-
N-Methylation: Deprotonation of the amide followed by SN2 attack on methyl iodide.[1]
Figure 1: Synthetic pathway utilizing the acetamide protecting group strategy.
Detailed Experimental Protocols
Step 1: Acetylation of 3-Fluoro-4-nitroaniline[1]
Objective: Mask the primary amine to prevent over-alkylation in the subsequent step. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, necessitating thermal activation or catalysis.
Reagents
-
Substrate: 3-Fluoro-4-nitroaniline (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (1.5 – 2.0 equiv)[1] -
Solvent: Glacial Acetic Acid (AcOH) (5–10 volumes)
-
Catalyst (Optional): Concentrated
(2-3 drops) or DMAP (0.1 equiv) if reaction is sluggish.
Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge 3-Fluoro-4-nitroaniline and Glacial Acetic Acid. Stir until partially dissolved.
-
Addition: Add Acetic Anhydride dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C (or gentle reflux) for 2–4 hours.
-
In-Process Control (IPC): Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting aniline spot (
) should disappear, replaced by the lower amide.
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (10 volumes) with vigorous stirring. The product should precipitate as a solid.
-
Note: If oil forms, scratch the flask walls or sonicate to induce crystallization.
-
-
Purification: Filter the solid, wash copiously with water (to remove AcOH), and dry in a vacuum oven at 50°C.
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.[1]
Step 2: N-Methylation of the Acetamide[1]
Objective: Alkylate the amide nitrogen. Since amides are poor nucleophiles (
Safety Critical: Sodium Hydride is pyrophoric.[1] Methyl Iodide is a volatile carcinogen. Perform all operations in a fume hood.
Reagents
-
Substrate: N-(3-Fluoro-4-nitrophenyl)acetamide (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 – 1.5 equiv)[1]
-
Alkylating Agent: Methyl Iodide (MeI) (1.5 equiv)[1]
-
Solvent: Anhydrous DMF or THF (10 volumes)
Procedure
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon or Nitrogen.[1]
-
Deprotonation:
-
Suspend NaH (washed with hexanes if oil-free is desired, though not strictly necessary) in anhydrous DMF at 0°C (ice bath).
-
Dissolve the Acetamide intermediate in minimal DMF and add it dropwise to the NaH suspension.
-
Observation: Gas evolution (
) will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the amidate anion).
-
-
Alkylation:
-
Add Methyl Iodide (MeI) dropwise via syringe at 0°C.[1]
-
Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 2–4 hours.
-
-
Quench:
-
Cool back to 0°C. Carefully add saturated aqueous Ammonium Chloride (
) to quench excess NaH.[1] Caution: Vigorous bubbling.
-
-
Extraction:
-
Purification:
-
The crude residue is often pure enough. If necessary, purify via flash column chromatography (SiO2, Gradient: 10%
40% EtOAc in Hexanes).[1]
-
Expected Yield: 75–85% Appearance: Yellowish solid or viscous oil.[1]
Process Workflow & Decision Tree
Figure 2: Operational workflow including critical decision points (IPC).
Analytical Validation
To ensure the integrity of the protocol, the final product must be validated against the following structural characteristics.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Acetyl methyl group ( | |
| N-Methyl group ( | ||
| Aromatic protons (splitting pattern affected by F) | ||
| 19F NMR | Single peak | Confirms presence of Fluorine |
| LC-MS (ESI+) | Target MW: 212.18 g/mol |
Troubleshooting Guide
-
Issue: Low Yield in Step 2.
-
Issue: O-Alkylation vs N-Alkylation.
References
-
Acetylation of Electron-Deficient Anilines
-
N-Methylation of Amides
-
Compound Data (Analogous Structures)
Disclaimer: This protocol involves hazardous chemicals (MeI, NaH).[1] A thorough Risk Assessment (RA) and COSHH assessment must be completed prior to experimentation.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-methylation of N-(3-Fluoro-4-nitrophenyl)acetamide
Application Notes and Protocols for N-methylation of N-(3-Fluoro-4-nitrophenyl)acetamide
Introduction: The Significance of N-Methylation in Modern Drug Discovery
N-methylation is a fundamental structural modification in medicinal chemistry, profoundly influencing the pharmacological profile of bioactive molecules. The strategic introduction of a methyl group to a nitrogen atom within a drug candidate can enhance a range of critical properties, including metabolic stability, membrane permeability, and binding affinity to its biological target.[1] For researchers and drug development professionals, mastering N-methylation protocols is not merely a synthetic convenience but a crucial tool for lead optimization and the fine-tuning of pharmacokinetic and pharmacodynamic parameters.
This guide provides a detailed exploration of N-methylation protocols specifically tailored for the substrate N-(3-Fluoro-4-nitrophenyl)acetamide. This compound presents a unique set of challenges and opportunities due to the electronic effects of its fluoro and nitro substituents. The electron-withdrawing nature of these groups is anticipated to increase the acidity of the amide proton, potentially facilitating its deprotonation. However, these groups also influence the reactivity of the entire molecule, a factor that must be carefully considered in protocol design.
Herein, we present a selection of robust N-methylation protocols, moving beyond a simple recitation of steps to provide a deep dive into the causality behind experimental choices. Each protocol is designed as a self-validating system, complete with in-depth procedural details, safety considerations, and characterization guidelines to ensure trustworthy and reproducible results.
Understanding the Core Reaction: The Mechanism of Amide N-Methylation
The N-methylation of a secondary amide, such as N-(3-Fluoro-4-nitrophenyl)acetamide, proceeds through a nucleophilic substitution reaction, typically following an SN2 pathway.[2][3] The core principle involves the deprotonation of the relatively non-nucleophilic amide nitrogen to generate a more reactive amidate anion. This is a critical step, as the lone pair of electrons on the nitrogen of an amide is delocalized through resonance with the adjacent carbonyl group, rendering it poorly nucleophilic.[4]
A base is therefore required to abstract the acidic amide proton. The choice of base is crucial and depends on the pKa of the amide. The resulting amidate then acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent to form the desired N-methylated product.
Visualizing the N-Methylation Pathway
Caption: General mechanism for the N-methylation of an amide.
Protocol 1: Classic Methylation using Sodium Hydride and Methyl Iodide
This protocol represents a traditional and highly effective method for the N-methylation of amides, particularly those with acidic protons. The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures efficient deprotonation to form the reactive amidate. Methyl iodide (CH₃I) serves as a potent electrophilic source of the methyl group.[5][6]
Rationale for Reagent Selection
-
Sodium Hydride (NaH): As a strong base, NaH irreversibly deprotonates the amide, driving the equilibrium towards the formation of the amidate. Its insolubility in most organic solvents necessitates careful handling and efficient stirring.
-
Methyl Iodide (CH₃I): A highly reactive methylating agent that readily undergoes SN2 displacement.[6] Its volatility and toxicity require strict safety precautions.[7][8]
-
Anhydrous Tetrahydrofuran (THF): A common aprotic solvent for this reaction, capable of solvating the intermediate species without interfering with the strong base.
Detailed Experimental Protocol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-(3-Fluoro-4-nitrophenyl)acetamide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Note: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Safety Precautions
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle only under an inert atmosphere.
-
Methyl Iodide: Toxic, a suspected carcinogen, and volatile.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and safety goggles.[7]
-
Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. Perform this step slowly and with caution at 0 °C.
Protocol 2: Milder Methylation with Potassium Carbonate and Dimethyl Sulfate
This protocol offers a milder alternative, employing a weaker base and a different methylating agent. It can be advantageous for substrates sensitive to the harsh conditions of the NaH/CH₃I system.
Rationale for Reagent Selection
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is generally sufficient for deprotonating amides with electron-withdrawing groups, which increase the N-H acidity.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent.[5][6] However, it is extremely toxic and must be handled with extreme care.[9][10]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that facilitates the dissolution of the reagents and promotes the SN2 reaction.
Detailed Experimental Protocol
-
Preparation: To a round-bottom flask, add N-(3-Fluoro-4-nitrophenyl)acetamide (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Methylation: Add dimethyl sulfate (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Safety Precautions
-
Dimethyl Sulfate: Extremely toxic, corrosive, and a suspected carcinogen.[9][10] It can be absorbed through the skin and has delayed toxic effects.[10] All manipulations must be performed in a fume hood with appropriate PPE, including heavy-duty gloves.[10] Any spills should be immediately neutralized with a solution of aqueous ammonia.
Protocol 3: Safe and Selective Methylation with Phenyl Trimethylammonium Iodide
Recent advancements have focused on developing safer and more selective methylation protocols. The use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), offers a non-toxic and easy-to-handle alternative to traditional methylating agents.[11][12] This method is particularly noted for its excellent monoselectivity with primary amides, which is also a desirable feature for secondary amides to avoid potential side reactions.[11][12]
Rationale for Reagent Selection
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-volatile, and less toxic methylating agent.[12]
-
Cesium Carbonate (Cs₂CO₃): A mild base that has been shown to be effective in this system.[12]
-
Toluene: A suitable solvent for this reaction, allowing for heating to drive the reaction to completion.
Detailed Experimental Protocol
-
Preparation: In a sealable reaction vessel, combine N-(3-Fluoro-4-nitrophenyl)acetamide (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add toluene to achieve a concentration of approximately 0.1 M.
-
Heating: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress over 12-24 hours using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the solids.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Summary of Protocols
| Parameter | Protocol 1: NaH / CH₃I | Protocol 2: K₂CO₃ / (CH₃)₂SO₄ | Protocol 3: Cs₂CO₃ / PhMe₃NI |
| Base Strength | Very Strong | Moderate | Mild |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate | Phenyl Trimethylammonium Iodide |
| Reaction Temperature | 0 °C to Room Temp | 50-60 °C | 120 °C |
| Safety Profile | Hazardous (Flammable gas, toxic/volatile reagent) | Extremely Hazardous (Highly toxic reagent) | Favorable (Non-toxic, solid reagent) |
| Potential Advantages | High reactivity, fast reaction times | Cost-effective | High selectivity, enhanced safety |
| Potential Disadvantages | Harsh conditions, safety concerns | Extreme toxicity of methylating agent | Higher reaction temperature, potentially slower |
Characterization of the N-Methylated Product
The successful synthesis of N-methyl-N-(3-fluoro-4-nitrophenyl)acetamide should be confirmed by a combination of spectroscopic methods.
-
¹H NMR: The disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-CH₃ group (typically in the range of 3.0-3.5 ppm) are key indicators of successful methylation.
-
¹³C NMR: The appearance of a new carbon signal for the N-CH₃ group.
-
FT-IR Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) is expected.[13][14] The amide I band (C=O stretch) may shift slightly upon methylation.[13][14]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-methylated product.
Experimental Workflow Visualization
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Methylation: Definition and Examples [chemistrylearner.com]
- 3. byjus.com [byjus.com]
- 4. pnas.org [pnas.org]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. Methyl group - Wikipedia [en.wikipedia.org]
- 7. calibrechem.com [calibrechem.com]
- 8. deepwaterchemicals.com [deepwaterchemicals.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reduction of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Application Note: Chemoselective Reduction of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Abstract & Scope
This technical guide details the reduction of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (Precursor) to N-(4-amino-3-fluorophenyl)-N-methylacetamide (Target). This transformation is a critical step in the synthesis of fluorinated oxazolidinone antibiotics (e.g., Linezolid analogs) and kinase inhibitors.
The primary challenge in this reduction is chemoselectivity : reducing the nitro group (
-
Method A (Catalytic Hydrogenation): High purity, suitable for gram-scale discovery.
-
Method B (Dissolving Metal Reduction): Robust, scalable, and avoids high-pressure hydrogen gas.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
Structural Analysis[3]
-
Substrate: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
-
Electronic Environment: The fluorine atom at the ortho position to the nitro group exerts an inductive withdrawing effect (
), making the nitro group highly electrophilic and susceptible to reduction. -
Risk Factors:
-
Defluorination: Under vigorous hydrogenation conditions (high temperature/pressure or wrong catalyst), the C-F bond can undergo hydrogenolysis.
-
Amide Hydrolysis: Strong acidic conditions (e.g., Sn/HCl) may hydrolyze the
-methylacetamide to the corresponding aniline.
-
Reaction Mechanism (General Nitro Reduction)
The reduction proceeds through a stepwise electron transfer and protonation cascade, passing through nitroso and hydroxylamine intermediates before forming the amine.
Figure 1: Stepwise reduction pathway of the nitro group to the primary amine.[1]
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C + H2)
Best for: High purity requirements, small-to-medium scale (100 mg – 10 g). Constraint: Requires hydrogen handling safety protocols.
Materials
-
Substrate: 1.0 equiv.
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize ignition risk). Load at 10 wt% of substrate mass.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Reagent: Hydrogen gas (
) (Balloon or low pressure).
Protocol
-
Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under N2 flow.
-
Hydrogenation: Purge the system with
gas. Attach a hydrogen balloon (1 atm) or set Parr shaker to 30 psi. -
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Note: Do not heat. Elevated temperatures (>40°C) increase the risk of defluorination [1].
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the amine.
Method B: Iron/Ammonium Chloride (Fe/NH4Cl)
Best for: Scalability, labs without hydrogenation equipment, and ensuring zero defluorination. Mechanism: Single Electron Transfer (SET) from surface-activated iron.
Materials
-
Substrate: 1.0 equiv.
-
Reductant: Iron Powder (Fe), 325 mesh (3.0 – 5.0 equiv).
-
Electrolyte: Ammonium Chloride (
) (3.0 – 5.0 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Protocol
-
Slurry Formation: In a reaction vessel, suspend the Substrate, Fe powder, and
in the EtOH/Water mixture. -
Activation: Heat the mixture to reflux (approx. 70–80°C) with vigorous mechanical stirring.
-
Insight: Vigorous stirring is critical to erode the iron oxide layer and expose active metal surfaces [2].
-
-
Kinetics: The reaction is heterogeneous. Progress is usually fast (1–3 hours) once reflux is achieved.
-
Filtration (Critical Step): While still hot, filter the mixture through a Celite pad.
-
Why: The iron sludge hardens upon cooling, trapping the product. Washing with hot EtOAc ensures high recovery.
-
-
Extraction: Dilute the filtrate with water and extract with Ethyl Acetate (EtOAc).[2]
-
Drying: Dry organic layer over
, filter, and concentrate.
Analytical Validation & QC
The conversion is best monitored via 1H NMR . The electronic shift from the electron-withdrawing nitro group to the electron-donating amine group causes a distinct upfield shift in the aromatic protons.
| Feature | Precursor (Nitro) | Product (Amine) | Change |
| Aromatic H (ortho to N) | ~8.0 - 8.2 ppm | ~6.4 - 6.6 ppm | Significant Upfield Shift |
| Amine Protons (-NH2) | Absent | ~3.5 - 5.0 ppm (Broad s) | Appearance of new signal |
| F-NMR Signal | Distinct shift | Distinct shift | Confirm no loss of F signal |
| Appearance | Yellow Solid | Off-white/Tan Solid | Color change |
Workflow Decision Matrix
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal reduction protocol.
References
-
National Institutes of Health (PMC). (2013). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Retrieved from [Link]
Sources
Application Note: Strategic Solvent Selection for Reactions of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Application Note: Strategic Solvent Selection for Reactions of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Abstract
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and functional materials. Its chemical versatility, stemming from an activated fluoro-leaving group, a reducible nitro moiety, and a stable amide, allows for diverse downstream modifications. However, the success, selectivity, and efficiency of these transformations are critically dependent on the appropriate selection of the reaction solvent. This guide provides a detailed analysis of solvent effects, selection criteria, and optimized protocols for the two most common reaction classes involving this substrate: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. By explaining the mechanistic rationale behind solvent choices, this document serves as a practical resource for researchers to enhance reaction outcomes, improve yields, and ensure procedural robustness.
Introduction: The Critical Role of the Solvent
The molecular architecture of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide presents distinct reactive sites. The benzene ring is highly electron-deficient due to the strong withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the N-methylacetamide group. This electronic profile activates the C-F bond at the C3 position for Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the nitro group itself is a versatile functional handle, readily undergoing reduction to form the corresponding aniline derivative, a crucial precursor for further functionalization.
The choice of solvent is not merely about dissolution; it is an active parameter that governs reaction kinetics, influences transition state stability, modulates reagent reactivity, and simplifies product isolation. An inappropriate solvent can lead to sluggish or failed reactions, side product formation, or complex purification challenges. This note dissects the solvent's role in the primary reaction pathways for this substrate.
Physicochemical Profile of the Substrate
A foundational understanding of the substrate's properties is essential for initial solvent screening.
| Property | Value | Notes |
| Molecular Formula | C₉H₉FN₂O₃ | |
| Molecular Weight | 212.18 g/mol | |
| General Solubility | The combination of a polar nitro group and a tertiary amide with a fluorinated aromatic ring suggests moderate polarity. Analogous compounds like N-(4-nitrophenyl) acetamide are soluble in ethanol and partially soluble in water and chloroform[1]. N-methylacetamide is a versatile solvent itself, soluble in water and many organic solvents[2][3]. Therefore, good solubility is expected in polar aprotic solvents (DMSO, DMF, Acetone) and polar protic solvents (Ethanol, Methanol). | |
| Chemical Stability | The tertiary amide bond is generally robust under neutral and moderately acidic/basic conditions. The C-F bond is stable until activated by a potent nucleophile. |
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone transformation for this substrate, enabling the introduction of a wide range of nucleophiles (e.g., O, N, S-based) by displacing the fluoride ion. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, anionic intermediate known as the Meisenheimer complex.
Mechanistic Insight & Solvent Causality
The solvent's primary role in an SNAr reaction is to solvate the charged species involved—the incoming nucleophile and the Meisenheimer complex. The choice between protic and aprotic solvents has a profound impact on reaction rates.[4][5]
-
Dipolar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are the solvents of choice for SNAr reactions involving anionic nucleophiles. They possess large dipole moments to dissolve charged species but lack acidic protons. Consequently, they solvate the accompanying cation (e.g., K⁺, Na⁺) effectively while leaving the anionic nucleophile "bare" and highly reactive. This dramatically accelerates the initial nucleophilic attack. Furthermore, they effectively stabilize the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of the first, often rate-determining, step.[5][6]
-
Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons (O-H, N-H) and can form strong hydrogen bonds. While they can dissolve many nucleophiles, they form a tight solvation shell around the anion, blunting its nucleophilicity and significantly slowing the reaction.[4][5] Therefore, they are generally avoided for SNAr reactions unless the nucleophile is neutral (e.g., ammonia, amines).
// Nodes start [label="Start: SNAr Reaction Planning", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile_type [label="Identify Nucleophile Type", fillcolor="#FBBC05", fontcolor="#202124"]; anionic_nuc [label="Anionic Nucleophile\n(e.g., RO⁻, RS⁻, N₃⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutral_nuc [label="Neutral Nucleophile\n(e.g., RNH₂, R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; choose_aprotic [label="Select Dipolar Aprotic Solvent", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_choice [label="Common Choices:\n- DMSO (High b.p.)\n- DMF (Versatile)\n- Acetonitrile (Lower b.p.)\n- NMP (High b.p.)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; protic_option [label="Protic or Aprotic Solvent?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protic_choice [label="Protic Solvents:\n- Ethanol\n- Isopropanol\n(Often used as reagent and solvent)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; aprotic_choice [label="Aprotic Solvents:\n- Toluene\n- Dioxane\n(May require base catalyst)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Proceed to Protocol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> nucleophile_type; nucleophile_type -> anionic_nuc [label="Anionic"]; nucleophile_type -> neutral_nuc [label="Neutral"]; anionic_nuc -> choose_aprotic; choose_aprotic -> solvent_choice [label="Yes"]; neutral_nuc -> protic_option; protic_option -> protic_choice [label="Protic Preferred"]; protic_option -> aprotic_choice [label="Aprotic Possible"]; solvent_choice -> end; protic_choice -> end; aprotic_choice -> end; } enddot Caption: SNAr Solvent Selection Workflow
Solvent Comparison for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMSO | Dipolar Aprotic | 47 | 189 | Excellent for dissolving a wide range of nucleophiles. High boiling point allows for elevated reaction temperatures. Can be difficult to remove during workup. |
| DMF | Dipolar Aprotic | 37 | 153 | Good general-purpose solvent for SNAr. Thermally stable but can decompose in the presence of strong acids or bases. Easier to remove than DMSO. |
| Acetonitrile | Dipolar Aprotic | 38 | 82 | Useful for reactions at moderate temperatures. Lower boiling point simplifies removal. May not be a strong enough solvent for some less soluble salts. |
| THF | Aprotic (Polar) | 7.6 | 66 | Less polar than DMF/DMSO. Can be used but often results in slower reaction rates. Good for moisture-sensitive reactions. |
| Ethanol | Protic | 25 | 78 | Generally avoided for anionic nucleophiles due to hydrogen bonding. Suitable for reactions with neutral amine nucleophiles, where it can also serve as the reagent.[7] |
Protocol: SNAr with a Phenoxide Nucleophile
This protocol describes a representative SNAr reaction using 4-methoxyphenol as the nucleophile in dimethyl sulfoxide (DMSO).
Materials:
-
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe to create a stirrable suspension.
-
Add 4-methoxyphenol to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) to remove residual DMSO, then wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Application II: Nitro Group Reduction
The conversion of the aromatic nitro group to a primary amine is a pivotal step for building molecular complexity, often used in the synthesis of heterocycles or for amide coupling. The choice of solvent depends heavily on the chosen reduction methodology.[8]
Methodology Overview & Solvent Compatibility
-
Catalytic Transfer Hydrogenation: This is a highly popular method due to its operational simplicity, avoiding the need for high-pressure hydrogen gas.[8] A hydrogen donor (e.g., ammonium formate, formic acid, hydrazine) is used with a catalyst, typically Palladium on carbon (Pd/C).[8][9]
-
Metal-Mediated Reduction: This classic method uses metals like Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn) in acidic or neutral conditions.[8][10]
-
Suitable Solvents: For SnCl₂ reductions, Ethanol or Ethyl Acetate are commonly used.[8] For Fe/HCl or Zn/HCl systems, co-solvents like Ethanol/Water are often employed to dissolve the organic substrate while accommodating the aqueous acid.[10] For reductions with Zinc dust and ammonium chloride, a Methanol/Water or THF/Water mixture is effective.[10]
-
-
Catalytic Hydrogenation (H₂ gas): This highly efficient method uses hydrogen gas with a catalyst (Pd/C, PtO₂, Raney Ni).
-
Suitable Solvents: Ethanol, Methanol, and Ethyl Acetate are standard solvents that provide good substrate solubility and catalyst performance without interfering with the reaction.
-
// Nodes start [label="N-(3-Fluoro-4-aminophenyl)\n-N-methylacetamide", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; method_choice [label="Select Reduction Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
transfer_hydro [label="Transfer Hydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal_acid [label="Metal-Mediated (Acidic/Neutral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalytic_hydro [label="Catalytic Hydrogenation (H₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];
transfer_reagents [label="Reagents:\n- Pd/C, Ammonium Formate\n- Pd/C, HCOOH/Et₃N", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transfer_solvents [label="Solvents:\n- Methanol (MeOH)\n- Ethanol (EtOH)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
metal_reagents [label="Reagents:\n- SnCl₂\n- Fe / HCl\n- Zn / NH₄Cl", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; metal_solvents [label="Solvents:\n- EtOH or EtOAc\n- EtOH / H₂O\n- MeOH / H₂O", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
catalytic_reagents [label="Reagents:\n- Pd/C, H₂ (gas)\n- Raney Ni, H₂ (gas)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalytic_solvents [label="Solvents:\n- EtOH, MeOH\n- Ethyl Acetate (EtOAc)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> method_choice [dir=back]; method_choice -> transfer_hydro; method_choice -> metal_acid; method_choice -> catalytic_hydro;
transfer_hydro -> transfer_reagents; transfer_reagents -> transfer_solvents;
metal_acid -> metal_reagents; metal_reagents -> metal_solvents;
catalytic_hydro -> catalytic_reagents; catalytic_reagents -> catalytic_solvents; } enddot Caption: Nitro Reduction Pathways & Solvents
Protocol: Nitro Reduction via Catalytic Transfer Hydrogenation
This protocol provides a safe and highly effective method for reducing the nitro group without specialized hydrogenation equipment.[8][11]
Materials:
-
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ammonium Formate (HCOONH₄) (4-5 eq)
-
Methanol (MeOH)
-
Diatomaceous Earth (e.g., Celite®)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide in Methanol.
-
To this solution, carefully add 10% Pd/C catalyst.
-
Add ammonium formate in one portion. Note: The reaction can be exothermic.
-
Heat the mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining formate salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired aniline product, N-(4-amino-3-fluorophenyl)-N-methylacetamide.
Conclusions and Best Practices
The selection of a solvent for reactions involving N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is a critical decision that dictates the reaction's success.
-
For Nucleophilic Aromatic Substitution (SNAr): Dipolar aprotic solvents like DMSO and DMF are strongly recommended to enhance the reactivity of anionic nucleophiles and stabilize the key Meisenheimer intermediate.
-
For Nitro Group Reduction: The choice is dictated by the reduction method. Methanol and Ethanol are excellent, versatile solvents for catalytic transfer hydrogenation and standard catalytic hydrogenation, offering high reactivity and easy workup.
By understanding the underlying chemical principles and following validated protocols, researchers can confidently and efficiently utilize this valuable synthetic intermediate.
References
-
Gomez, A. S., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link][4]
-
Gomez, A. S., et al. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, ACS Publications. [Link][5]
-
Mancini, P. M., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link][7]
-
Polshettiwar, V., & Varma, R. S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, ACS Publications. [Link][9]
-
Various Authors. (2012). What are the best reagents to reduce aromatic nitro to amine? ResearchGate. [Link][10]
-
Nudelman, N. S., & Cerdeira, S. (1986). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link][6]
-
Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link][12]
-
Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link][13]
-
de Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link][14]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. [Link][1]
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. par.nsf.gov [par.nsf.gov]
Application Note: Handling Precautions for Fluorinated Nitro Acetamides
Application Note: Handling Precautions for Fluorinated Nitro Acetamides
This Application Note is designed for researchers, synthetic chemists, and drug development professionals working with fluorinated nitro acetamides. It prioritizes safety, mechanistic understanding, and self-validating protocols over generic advice.
Introduction: The Dual Nature of the Scaffold
Fluorinated nitro acetamides are critical intermediates in the synthesis of antitubercular agents (e.g., pretomanid derivatives), hypoxia-activated prodrugs, and high-energy density materials (HEDMs). The incorporation of fluorine into the nitro-acetamide scaffold modulates lipophilicity (
However, this structural combination introduces a synergistic hazard profile :
-
Energetic Instability: The nitro group (
) provides the oxidizer, while the fuel-rich acetamide backbone creates a self-contained redox system. Fluorine substitution often increases density ( ), potentially lowering the critical diameter for detonation. -
Metabolic/Acute Toxicity: Aliphatic
-fluoroacetamides can metabolize to fluorocitrate, inhibiting the Krebs cycle (aconitase blockade). Aromatic variants pose risks of methemoglobinemia and skin sensitization.
This guide provides a self-validating safety protocol to manage these risks during drug development workflows.
Hazard Identification & Mechanistic Basis
Energetic Profile (Thermal & Shock)
Unlike simple acetamides, fluorinated nitro variants must be treated as potential explosives until characterized.
-
Mechanism: The electron-withdrawing nature of fluorine and nitro groups on the same carbon scaffold weakens adjacent
or bonds, lowering the activation energy for decomposition. -
Critical Data Point: Differential Scanning Calorimetry (DSC) often reveals sharp exotherms. If the decomposition energy (
) exceeds 500 J/g , the compound has explosive potential.
Chemical Incompatibility
-
Base Sensitivity: Fluorinated nitro compounds, particularly those with
-protons (e.g., -fluoro- -nitroacetamides), are highly sensitive to bases. Base-catalyzed deprotonation can lead to rapid HF elimination or "haloform-type" cleavage, generating unstable nitro-carbanions that may detonate. -
Reducing Agents: Uncontrolled reduction of the nitro group (e.g., with
or metals) can be highly exothermic, leading to thermal runaway.
Quantitative Hazard Summary
| Parameter | Hazard Threshold / Value | Consequence |
| Decomposition Onset ( | High risk of thermal runaway during drying/storage. | |
| Energy Release ( | Potential for deflagration-to-detonation transition. | |
| Impact Sensitivity ( | Sensitive to handling/transport shock. | |
| Acute Toxicity (Oral | Fatal if swallowed (Metabolic blockade). |
Protocol 1: Safety Characterization Workflow
Before scaling up beyond 100 mg, every new fluorinated nitro acetamide must undergo this decision tree.
Figure 1: Go/No-Go Safety Decision Tree. Compounds exhibiting high exotherms must undergo mechanical sensitivity testing before scale-up.
Protocol 2: Synthesis and Isolation
Context: Nitration of fluorinated acetanilides (common route).
Engineering Controls
-
Fume Hood: Sash at lowest working position.
-
Blast Shield: Portable polycarbonate shield required for reactions
. -
Cooling: Redundant temperature monitoring (internal probe + bath probe).
Step-by-Step Procedure
-
Pre-Cooling: Dissolve the fluorinated acetanilide substrate in concentrated
and cool to . Ensure complete dissolution before acid addition to avoid "hot spots." -
Nitration (The Critical Control Point):
-
Add fuming
or nitration mixture dropwise. -
Rule: Maintain internal temperature
. If temp rises , stop addition immediately. -
Reasoning: The inductive effect of fluorine deactivates the ring, often requiring stronger forcing conditions, but the acetamide group activates it. This "push-pull" electronic state can lead to delayed exotherms.
-
-
Quenching:
-
Never pour water into the reaction. Pour the reaction mixture onto crushed ice.
-
Stir vigorously to prevent occlusion of acid within the precipitating solid.
-
-
Filtration & Drying:
-
Hazard: Dry fluorinated nitro acetamides are prone to electrostatic discharge (ESD) initiation.
-
Protocol: Do not dry to 0% solvent content on a large scale. Keep "water-wet" (approx. 10-20% moisture) for storage if long-term stability is unknown.
-
Use conductive (antistatic) spatulas and grounded glassware.
-
Storage and Stability
The "Self-Accelerating" Risk: Nitro compounds can undergo autocatalytic decomposition. Acidic impurities (from synthesis) accelerate this.
-
Container: Dark amber glass or HDPE. Avoid metal spatulas/containers (friction risk).
-
Atmosphere: Store under Argon/Nitrogen. Oxygen can participate in degradation pathways.
-
Temperature: Store at
.-
Self-Validating Check: Place a small amount of wet pH paper inside the secondary containment. If it turns red over time, the compound is off-gassing
or and decomposing.
-
Emergency Procedures
Accidental Exposure[1]
-
Skin Contact:
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Specific Antidote: If the compound is an aliphatic fluoroacetamide, immediate medical attention is required (potential for citrate accumulation). Monitor for cardiac arrhythmias.
-
-
Inhalation: Move to fresh air. Administer oxygen if breathing is labored.
Spills
-
Evacuate: Clear the area of non-essential personnel.
-
Do Not Sweep: Dry sweeping generates static and dust (explosion risk).
-
Wet Method: Cover the spill with an inert, wet absorbent (vermiculite dampened with water).
-
Neutralization: If acidic, neutralize gently with sodium bicarbonate solution (avoid solid base to prevent heat generation).
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Nitration of Fluorinated Acetanilides. Retrieved from
-
MDPI. (2023). Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. Retrieved from
-
Santa Cruz Biotechnology. (2024). Fluoroacetamide Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-3-nitrobenzoic acid. Retrieved from
-
American Chemical Society (ACS). (2019). The Dark Side of Fluorine: Metabolism and Toxicity. ACS Med. Chem. Lett. Retrieved from
Sources
A Robust and Scalable Two-Step Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide for Pharmaceutical and Research Applications
A Robust and Scalable Two-Step Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide for Pharmaceutical and Research Applications
An Application Note for the Scalable Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Abstract
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. This application note presents a detailed, scalable, and efficient two-step synthetic route starting from the commercially available 3-fluoro-4-nitroaniline. The described methodology focuses on robust and industrially applicable reactions: a direct N-monomethylation using a formaldehyde-sulfuric acid system, followed by a high-yielding N-acetylation with acetic anhydride. This guide provides comprehensive, step-by-step protocols, explains the chemical principles behind procedural choices, and includes critical safety and handling information, making it suitable for researchers in both academic and industrial settings.
Strategic Overview of the Synthetic Pathway
The synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is achieved through a logical and linear two-step sequence designed for high fidelity and scalability. The chosen pathway prioritizes regiochemical control and utilizes cost-effective, readily available reagents.
Retrosynthetic Analysis & Route Selection:
The most direct and controllable approach begins with the pre-functionalized aromatic ring, 3-fluoro-4-nitroaniline. This strategy avoids potential challenges with isomeric impurities that could arise from late-stage nitration of an N-methylacetanilide precursor.[1][2][3] The synthesis proceeds as follows:
-
N-Monomethylation: The primary amine of 3-fluoro-4-nitroaniline is selectively methylated to form the secondary amine intermediate, N-methyl-3-fluoro-4-nitroaniline.
-
N-Acetylation: The secondary amine is then acetylated to yield the final product, N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
This pathway is advantageous for large-scale production due to its high-yielding steps and straightforward purification procedures.
Process Workflow Diagram:
Caption: Overall synthetic workflow for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
Part I: Scalable N-Monomethylation Protocol
Principle and Rationale:
The N-monomethylation of nitroanilines can be effectively achieved using a mixture of formaldehyde (or its polymer, paraformaldehyde) and sulfuric acid.[4] This method is a well-established industrial process that avoids the use of more hazardous and expensive reagents like methyl halides.[5] The strong acidic medium activates the formaldehyde, which then reacts with the primary amine. The reaction conditions are optimized to favor mono-methylation and prevent di-methylation.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
3-Fluoro-4-nitroaniline (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~5-10 molar eq)
-
Paraformaldehyde (1.5-2.0 eq)
-
Ammonium Hydroxide solution (25-28%)
-
Methanol
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling/heating circulator
-
-
Procedure:
-
Reaction Setup: Charge the jacketed reactor with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the circulator.
-
Substrate Addition: Slowly add 3-fluoro-4-nitroaniline to the cold sulfuric acid in portions, ensuring the internal temperature does not exceed 15 °C. Stir until all solids are dissolved.
-
Methylating Agent Addition: Once the solution is homogeneous, add paraformaldehyde in small portions. A moderate exotherm may be observed. Maintain the reaction temperature between 30-50 °C.[5]
-
Reaction Monitoring: Stir the mixture at the set temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC by carefully quenching a small aliquot in a biphasic mixture of ethyl acetate and saturated sodium bicarbonate solution.
-
Work-up (Quenching): Prepare a separate vessel containing a mixture of methanol and ammonium hydroxide, cooled to below 10 °C.[5]
-
Slowly and carefully add the reaction mixture via a dropping funnel into the ammonia/methanol solution. CAUTION: This is a highly exothermic neutralization. Maintain the quenching temperature below 20 °C.
-
Product Isolation: After the addition is complete, the product will precipitate. The resulting slurry can be heated to 60-65 °C for a short period to improve crystallinity and then cooled to 0-5 °C to maximize precipitation.[5]
-
Filter the solid product, wash the cake with cold water until the filtrate is neutral, and then with a small amount of cold methanol.
-
Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight. The intermediate, N-methyl-3-fluoro-4-nitroaniline, is typically obtained in good yield and purity for use in the next step without further purification.
-
Safety Considerations:
-
Concentrated sulfuric acid is extremely corrosive. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
The reaction and especially the quenching step are highly exothermic and require careful temperature control.
-
Formaldehyde is a suspected carcinogen and an irritant. Handle in a well-ventilated fume hood.
Part II: Efficient N-Acetylation Protocol
Principle and Rationale:
The acetylation of the secondary amine intermediate is a straightforward and high-yielding reaction. Acetic anhydride is an effective and common acetylating agent for anilines.[6][7] The reaction can be run neat or in a solvent like glacial acetic acid, which also helps to catalyze the reaction. This transformation is typically fast, clean, and easily scalable.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
N-Methyl-3-fluoro-4-nitroaniline (1.0 eq)
-
Acetic Anhydride (1.5-2.0 eq)
-
Glacial Acetic Acid (optional, as solvent)
-
Glass reactor with overhead stirrer, thermocouple, condenser, and heating mantle
-
Ice/water bath
-
-
Procedure:
-
Reaction Setup: Charge the reactor with N-methyl-3-fluoro-4-nitroaniline and glacial acetic acid (if used as a solvent).
-
Reagent Addition: Slowly add acetic anhydride to the mixture. An exotherm is expected.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 1-3 hours.[6] Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing ice water with stirring. This will hydrolyze any excess acetic anhydride and precipitate the product.
-
Product Isolation: Stir the slurry for 30-60 minutes to ensure complete precipitation. Filter the solid product.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Purification & Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Dry the purified N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide under vacuum at 60-70 °C.
-
Safety Considerations:
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction is exothermic; control the rate of addition of acetic anhydride.
-
Ensure all glassware is dry, as acetic anhydride reacts with water.
Data Summary and Characterization
The following table summarizes the expected outcomes for this two-step synthesis.
| Parameter | Step 1: N-Monomethylation | Step 2: N-Acetylation |
| Starting Material | 3-Fluoro-4-nitroaniline | N-Methyl-3-fluoro-4-nitroaniline |
| Product | N-Methyl-3-fluoro-4-nitroaniline | N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide |
| Molecular Formula | C₇H₇FN₂O₂ | C₉H₉FN₂O₃ |
| Molecular Weight | 170.14 g/mol | 212.18 g/mol |
| Typical Reagents | H₂SO₄, Paraformaldehyde | Acetic Anhydride |
| Typical Yield | >85% | >90% |
| Typical Purity | >98% (by HPLC) | >99% (by HPLC after recrystallization) |
Expected Characterization of Final Product:
-
Appearance: Pale yellow to yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic protons, the N-methyl group, and the acetyl methyl group with appropriate splitting patterns and integrations.
-
¹³C NMR (CDCl₃, 101 MHz): Signals for all 9 unique carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and the two methyl carbons.
-
Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ at m/z 213.06.
Conclusion
The described two-step synthesis provides a highly efficient, scalable, and reliable method for producing N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide. By leveraging a robust N-monomethylation of a commercially available starting material followed by a straightforward N-acetylation, this process avoids significant purification challenges and is well-suited for industrial-scale manufacturing. The detailed protocols and safety information provided herein offer a solid foundation for researchers and drug development professionals to implement this synthesis in their laboratories.
References
- Google Patents. (2016).CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
MDPI. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
- Google Patents. (1971).US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
-
PMC. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
- Google Patents. (2012).CN102766053A - Production method of 3-fluoro-4-nitrophenol.
-
PubChem. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]
-
Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type. Retrieved from [Link]
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 5. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 6. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Determining the Storage Stability of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Application Notes and Protocols for Determining the Storage Stability of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust storage stability program for the chemical entity N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide. The protocols outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance. This guide details the rationale behind experimental design, provides step-by-step protocols for stability studies and analytical method validation, and discusses potential degradation pathways.
Introduction: Understanding the Molecule and Its Stability
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is a substituted aromatic amide. Its chemical structure, featuring an amide linkage, a nitro group, and a carbon-fluorine bond, suggests several potential routes for degradation. A thorough understanding of its stability profile is critical for determining appropriate storage conditions, shelf-life, and ensuring its quality and integrity for research or pharmaceutical applications.
The primary degradation pathways to consider for this molecule include:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-Fluoro-4-nitro-N-methylaniline and acetic acid.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain impurities.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
The strong carbon-fluorine bond is generally stable and less likely to be a primary point of degradation under typical storage conditions[1].
Designing a Comprehensive Stability Study
A robust stability study for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide should encompass both long-term storage and accelerated (stressed) conditions to predict its shelf-life and identify potential degradation products. The design of this study should be guided by the ICH Q1A(R2) guidelines.[2][3][4]
Materials and Equipment
-
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (at least three batches, if available)
-
Controlled environment stability chambers
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
pH meter
-
Volumetric glassware
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to gather data on the stability of the substance under various environmental conditions over time.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Experimental Workflow:
-
Sample Preparation: Accurately weigh samples of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide into pre-cleaned and labeled storage containers. Ensure containers are sealed to prevent contamination.
-
Initial Analysis (Time 0): Before placing samples in the stability chambers, perform a complete analysis on each batch to establish the initial purity, appearance, and other quality attributes.
-
Storage: Place the samples in the designated stability chambers set to the conditions outlined in Table 1.
-
Time Point Analysis: At each scheduled time point, withdraw samples from the chambers and allow them to equilibrate to room temperature before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method to determine the potency of the active substance and the levels of any degradation products.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties over time.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for elucidating potential degradation pathways and for developing and validating a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active substance.[6]
Protocol for Forced Degradation
Stock Solution Preparation: Prepare a stock solution of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80°C (solid state and in solution) | 48-72 hours |
| Photostability | ICH Q1B guidelines (UV and visible light) | As per guidelines[7] |
Experimental Steps:
-
For each condition, mix the stock solution with the specified stress agent.
-
Maintain the samples at the indicated temperature for the specified duration.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to identify and quantify the parent compound and any degradation products.
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide based on its chemical structure.
Caption: Potential degradation pathways of the target molecule.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for this purpose.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (likely around 254 nm and/or 315 nm based on similar structures[8])
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.
Table 3: Parameters for Analytical Method Validation
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can distinguish the analyte from degradation products and impurities. | Peak purity analysis of the analyte peak in stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Established based on linearity, accuracy, and precision data. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
Experimental Workflow for Validation:
Sources
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 2. mastercontrol.com [mastercontrol.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. biomedres.us [biomedres.us]
- 7. ICH Official web site : ICH [ich.org]
- 8. jcbsc.org [jcbsc.org]
Application Note: High-Efficiency Acetylation of N-methyl-3-fluoro-4-nitroaniline
Application Note: High-Efficiency Acetylation of N-methyl-3-fluoro-4-nitroaniline
Executive Summary
The acetylation of N-methyl-3-fluoro-4-nitroaniline presents a specific synthetic challenge due to the convergence of steric hindrance and electronic deactivation. The substrate contains a secondary amine (N-methyl) which is sterically more crowded than a primary amine. Furthermore, the 4-nitro and 3-fluoro groups exert strong electron-withdrawing effects (via resonance and induction, respectively), significantly reducing the nucleophilicity of the nitrogen lone pair.
Standard acetylation protocols (e.g., acetic anhydride in aqueous media) often result in poor conversion or long reaction times for such deactivated substrates. This guide outlines two optimized protocols:
-
Method A (High-Performance): Acetyl Chloride with DMAP catalysis for maximum conversion.
-
Method B (Scalable/Green): Acetic Anhydride under thermal forcing conditions.
Reagent Selection & Mechanistic Insight
Selecting the correct acylating agent is critical for deactivated amines. The table below compares the efficacy of common reagents for this specific substrate.
Table 1: Reagent Performance Matrix
| Reagent | Reactivity | By-product | Suitability for N-Me-3-F-4-NO2-Aniline | Recommendation |
| Acetic Anhydride ( | Moderate | Acetic Acid | Low (requires heat/catalyst) | Good for bulk scale if heating is acceptable. |
| Acetyl Chloride ( | High | HCl | High | Preferred for small-to-mid scale or difficult substrates. |
| Mixed Anhydrides | Very High | Various acids | Moderate | Overkill; expensive and atom-inefficient. |
| Thioesters | Low | Thiols | Poor | Insufficient electrophilicity. |
Mechanistic Pathway (DMAP Catalysis)
For deactivated anilines, the use of 4-Dimethylaminopyridine (DMAP) is recommended. DMAP acts as a hyper-nucleophilic acylation catalyst. It attacks the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to nucleophilic attack by the sluggish aniline than the parent anhydride or chloride.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution cycle. The formation of the N-acetylpyridinium species lowers the activation energy for the attack by the electron-poor aniline.
Experimental Protocols
Protocol A: Acetyl Chloride Method (Recommended)
Objective: Complete acetylation under mild thermal conditions using an activated electrophile.
Reagents:
-
Substrate: N-methyl-3-fluoro-4-nitroaniline (1.0 equiv)
-
Reagent: Acetyl Chloride (1.5 equiv)
-
Base: Triethylamine (
) (2.0 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add N-methyl-3-fluoro-4-nitroaniline (1.0 equiv),
(2.0 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).-
Note: The solution is likely yellow/orange due to the nitroaniline.
-
-
Addition: Cool the mixture to 0°C in an ice bath. Add Acetyl Chloride (1.5 equiv) dropwise via syringe over 10 minutes.
-
Caution: Exothermic reaction.[1] Evolution of HCl fumes (trapped as
salt).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (more polar amine) should disappear, replaced by the less polar amide.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove excess pyridine/DMAP) and then Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (
, Hexanes/EtOAc gradient).
Protocol B: Acetic Anhydride Method (Scalable)
Objective: Cost-effective synthesis for larger batches where heating is permissible.
Reagents:
-
Substrate: N-methyl-3-fluoro-4-nitroaniline (1.0 equiv)
-
Reagent/Solvent: Acetic Anhydride (5–10 equiv)
-
Catalyst: Sulfuric Acid (
) (2–3 drops) or Sodium Acetate (1.0 equiv)
Step-by-Step Procedure:
-
Setup: Place the substrate in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add Acetic Anhydride (used as both solvent and reagent).[2][3][4]
-
Catalysis: Add 2 drops of conc.
(Acid catalysis) OR Sodium Acetate (Base catalysis).-
Expert Tip: For strongly deactivated amines, acid catalysis can sometimes be counterproductive if it protonates the amine. However, nitroanilines are very weak bases (
), so they remain largely unprotonated, while the acid activates the anhydride carbonyl.
-
-
Heating: Heat the mixture to 80–100°C for 4–6 hours.
-
Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The excess anhydride will hydrolyze to acetic acid.
-
Isolation: The product should precipitate as a solid. Filter, wash copiously with water (to remove acid), and dry.
Characterization & Data Analysis
The resulting product, N-(3-fluoro-4-nitrophenyl)-N-methylacetamide , exhibits distinct spectroscopic features.
NMR Interpretation (Expected)
-
Rotamers: Due to the N-Methyl and N-Acetyl groups, tertiary amides often exist as a mixture of cis and trans rotamers (E/Z isomers) on the NMR timescale. You may see split peaks for the N-Methyl and Acetyl-Methyl protons.
-
Shift Data (
NMR in ):- ~8.0–8.2 ppm (m, 1H): Proton ortho to Nitro group (deshielded).
- ~7.2–7.5 ppm (m, 2H): Aromatic protons.
- ~3.3 ppm (s, 3H): N-Methyl group.
-
~2.0 ppm (s, 3H): Acetyl (
) group.
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Low Conversion | Nucleophile is too deactivated. | Switch from Method B to Method A. Increase DMAP load to 20 mol%. |
| Sticky Gum Product | Impurities or rotamers preventing crystallization. | Triturate with cold diethyl ether or pentane to induce crystallization. |
| Red Coloration | Oxidation or degradation. | Ensure nitrogen atmosphere. Nitro compounds can darken upon oxidation of impurities. |
Safety & Handling
-
Nitroanilines: Toxic by inhalation and skin contact. Potential methemoglobinemia agents. Handle in a fume hood with nitrile gloves.
-
Acetyl Chloride: Reacts violently with water. Corrosive. Lachrymator.
-
Waste: Aqueous waste from Protocol A contains pyridine derivatives and should be treated as basic organic waste.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for electronic effects in anilines).
-
ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline Synthesis and Properties. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13546747, N-(3-Fluoro-4-nitrophenyl)acetamide. Retrieved from
Sources
Technical Notes & Optimization
Technical Support Center: Purification of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Technical Support Center: Purification of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
[1][2]
Case ID: PUR-3F4N-MA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1][2]
Executive Summary
You are likely working with N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide , a critical intermediate often synthesized via the acetylation of N-methyl-3-fluoro-4-nitroaniline or the methylation of N-(3-fluoro-4-nitrophenyl)acetamide.[1][2]
High purity is essential here because nitro-reduction (the typical next step) is sensitive to catalyst poisoning by sulfur or halide impurities, and unreacted amine precursors can lead to difficult-to-separate side products in downstream coupling reactions (e.g., in androgen receptor antagonist synthesis).[2]
This guide prioritizes chemical washing (exploiting basicity differences) over simple recrystallization, as
Module 1: Diagnostic Troubleshooting
Before initiating purification, identify your specific impurity profile using this diagnostic matrix.
| Observation | Probable Impurity | Root Cause | Diagnostic Check |
| Bright Orange/Red Color | N-methyl-3-fluoro-4-nitroaniline (Starting Material) | Incomplete Acetylation | TLC (Hexane:EtOAc 1:1).[1][2] Amine usually has lower |
| Pale Yellow/White Precipitate | N-(3-fluoro-4-nitrophenyl)acetamide | Incomplete Methylation (if Route B)[1][2] | |
| White Salts / Haze | Triethylamine HCl / Inorganic Salts | Poor post-reaction wash | Solubility check: These are insoluble in DCM but soluble in water.[3] |
| Oil / Gum Formation | Solvent occlusion / O-acylated byproduct | Kinetic control failure |
Module 2: The "Acid Rescue" Protocol (Primary Purification)
The Problem: Recrystallization often fails to remove the unreacted amine precursor (N-methyl-3-fluoro-4-nitroaniline) because it co-crystallizes with the product.[1][2] The Solution: The product is a neutral amide.[3] The impurity is a weak base (aniline derivative).[3] We can protonate the impurity to make it water-soluble while the product remains in the organic phase.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3] Use approximately 10-15 mL solvent per gram of crude.[3]
-
The Acid Wash:
-
The Base Wash (Neutralization):
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.
Logic Visualization (Acid Wash)
Caption: Separation logic exploiting the basicity of the amine impurity versus the neutral amide product.
Module 3: Recrystallization (Polishing)[1][2][3]
If the product is still colored or purity is <98% after the acid wash, proceed to recrystallization.[3]
Recommended Solvent System: Ethanol/Water or IPA/Water .[3] Rationale: Nitro-aromatics typically have steep solubility curves in alcohols (soluble hot, insoluble cold).[1][2][3] Water acts as the anti-solvent to force precipitation.[3]
-
Preparation: Place the semi-pure solid in a flask with a stir bar.
-
Dissolution: Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.[3][4]
-
Anti-Solvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of Ethanol to clear the solution.[3]
-
Crystallization: Let it cool to room temperature slowly (insulate the flask with a towel). Then, cool in an ice bath (0°C) for 1 hour.
-
Filtration: Filter the crystals and wash with cold 50% Ethanol/Water .
Data: Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol/Water | High | Low | Excellent | Standard for nitroacetanilides [1].[1][2] |
| Ethyl Acetate/Hexane | High | Moderate | Good | Good if product is very soluble in alcohols.[3] |
| DCM | Very High | High | Poor | Too soluble; hard to crystallize.[3] |
| Water | Low | Insoluble | Poor | Product will "oil out" rather than crystallize.[3] |
Module 4: Chromatography (High Purity / Small Scale)
If you require >99.5% purity (e.g., for analytical standards), use Flash Column Chromatography.[2][3]
-
Mobile Phase: Gradient elution.[3]
-
Start: 10% EtOAc in Hexane .
-
Ramp to: 40-50% EtOAc in Hexane .
-
-
TLC Visualization: UV (254 nm).[2][3] The nitro group quenches fluorescence (dark spot on green background).[3]
Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on crude visual and chemical state.
Frequently Asked Questions (FAQ)
Q: My product is oiling out during recrystallization. What went wrong? A: This usually happens if the water (anti-solvent) was added too quickly or if the solution was too concentrated.
-
Fix: Re-heat the mixture until it dissolves (add a bit more Ethanol if needed). Let it cool very slowly with vigorous stirring. Alternatively, seed the solution with a tiny crystal of pure product if available.[3]
Q: Can I use Acetone instead of Ethanol? A: Acetone is generally not recommended for recrystallizing this class of compounds because the solubility difference between hot and cold is not as drastic as with Ethanol.[3] Furthermore, Acetone/Water mixtures often lead to "oiling out" [2].[3]
Q: Why do I still see a spot on TLC after acid washing? A: If the spot is below your product, it might be the deacetylated amine (re-formed by hydrolysis if your acid wash was too long or too strong) or a regioisomer.[3] If the spot is above your product, it could be a bis-acetylated species (rare with N-methyl) or non-polar impurities from the solvent.[1][2] Run a 2D-TLC or check with LC-MS.
Q: What is the expected Melting Point? A: While specific values depend on the exact polymorph, similar nitroacetanilides typically melt between 150°C and 215°C [3].[3] A sharp melting range (within 2°C) is your best indicator of purity.[3]
References
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for recrystallization of nitro-acetanilides using Ethanol/Water).
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[2][3] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2][3]
-
ChemicalBook. (n.d.).[3] Properties of Nitroacetanilide Derivatives. Retrieved from (General physical property ranges for nitro-substituted acetanilides).[1][2][3]
-
ResearchGate. (2014).[3] How do I remove aniline from the reaction mixture? (Verified community consensus on HCl washing for aniline removal).[1][2][3]
Sources
Technical Support Center: Resolving Solubility Challenges with N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Technical Support Center: Resolving Solubility Challenges with N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Welcome to the technical support center for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Drawing from established physicochemical principles and field-proven laboratory techniques, this resource aims to be your authoritative guide to ensure the successful integration of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide into your experimental workflows.
Understanding the Molecule: A Structural Approach to Solubility
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (MW: 212.18 g/mol , CAS: 2655557-85-8) presents a unique solubility profile due to its distinct structural features. A logical analysis of its constituent parts can help predict its behavior in various solvents.
-
Aromatic Core: The central phenyl ring is inherently hydrophobic, favoring dissolution in non-polar organic solvents.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent increases the polarity of the molecule. This can enhance solubility in polar organic solvents.[1][2][3]
-
Fluoro Group (-F): The highly electronegative fluorine atom can increase lipophilicity and metabolic stability.[4][5][6][7][8] This often translates to reduced aqueous solubility.
-
N-methylacetamide Group (-N(CH₃)C(O)CH₃): This amide group introduces a polar component capable of hydrogen bonding. N-methylacetamide itself is soluble in water and a range of organic solvents, including ethanol, acetone, and benzene.[9][10][11][12]
Given these competing characteristics, N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is anticipated to be poorly soluble in water and may require a strategic approach to achieve a stable solution for experimental use.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered when working with N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
Q1: What is the best starting solvent to dissolve N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide?
A1: Based on its structural components, it is recommended to start with a polar aprotic organic solvent.
Initial Solvent Selection:
| Solvent | Rationale | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent; effective for a wide range of poorly soluble compounds. | High |
| Dimethylformamide (DMF) | Similar to DMSO, a good alternative. | High |
| Acetone | Less polar than DMSO/DMF, but can be effective. | Moderate |
| Ethanol | Polar protic solvent; may be suitable for some applications. | Moderate to Low |
Troubleshooting Workflow for Initial Dissolution:
Caption: Initial dissolution workflow.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 2.12 mg of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution for 1-2 minutes. If dissolution is slow, sonicate in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 30-40°C in a water bath.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The use of a co-solvent system is a standard technique to address this.[13][14][15]
Co-solvent Strategy:
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[13][16]
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-10% (v/v) | Widely used and generally well-tolerated in cell-based assays at low concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% (v/v) | A good option for in vivo studies due to its low toxicity. |
| Propylene Glycol | 5-15% (v/v) | Another common choice for pharmaceutical formulations. |
Workflow for Co-solvent Optimization:
Caption: Co-solvent optimization workflow.
Step-by-Step Protocol for Dilution with a Co-solvent:
-
Prepare your final aqueous buffer (e.g., PBS, cell culture medium) containing the desired concentration of the co-solvent. For example, for a 10% ethanol solution, add 1 mL of absolute ethanol to 9 mL of buffer.
-
While vortexing the co-solvent-containing buffer, slowly add the required volume of the DMSO stock solution dropwise.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
Important Consideration: Always run a vehicle control in your experiments containing the same final concentrations of DMSO and the co-solvent to account for any effects of the solvents themselves.
Q3: Can I use pH adjustment to improve the solubility of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide?
A3: The structure of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. The amide nitrogen is generally neutral. While aromatic amines can be basic, the N-methylacetamide group is not an aromatic amine. Therefore, pH adjustment is unlikely to significantly improve the aqueous solubility of this compound. The Henderson-Hasselbalch equation, which predicts pH-dependent solubility for ionizable compounds, is not readily applicable here.[17]
Q4: What are the safety precautions I should take when handling N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide?
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[19][20][21][22]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[20][21]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[20][21] Avoid generating dust when handling the solid form.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[24]
Advanced Solubilization Techniques
For particularly challenging applications requiring higher concentrations or specific formulations, more advanced techniques may be considered.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[14]
-
Solid Dispersions: The compound can be dispersed in a solid matrix of a carrier like a polymer or sugar. This can create an amorphous form of the drug, which is typically more soluble than its crystalline form.[14]
These methods generally require specialized equipment and formulation expertise.
References
-
4-Nitrophenol. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
-
N-Methylacetamide. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
Fluoronitrobenzene. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
SpringerLink. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Maruti Industries. (n.d.). 4-Fluoro nitrobenzene. Retrieved from [Link]
-
chemequations.com. (n.d.). 4-nitrophenol. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 1-FLUORO-4-NITROBENZENE For Synthesis. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
De Gruyter. (2019, November 7). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE - Material Safety Data Sheet. Retrieved from [Link]
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
123dok. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Effect of Cosolvents And Surfactant in The Extraction of Aromatics from Kerosene. Retrieved from [Link]
-
Co-solvent. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]
-
Baron Blakeslee. (n.d.). Co-Solvent Systems. Retrieved from [Link]
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
Nitro compound. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Amine. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]
-
SpringerLink. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [https://link.springer.com/book/10.1007/978-3-319-4 poorly-water-soluble-drugs]([Link] poorly-water-soluble-drugs)
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. Retrieved from [Link]
- Google Patents. (2007, June 30). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
Sources
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- 4. inhancetechnologies.com [inhancetechnologies.com]
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- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
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- 9. N-Methylacetamide - Wikipedia [en.wikipedia.org]
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- 24. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Stability of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Technical Support Center: Stability of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Case ID: T-STR-409 Subject: Degradation profiles in alkaline environments Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide . This guide addresses the "Stability Paradox" inherent to this molecule.
Researchers often assume this compound behaves like a standard acetanilide. It does not. The synergistic electron-withdrawing effects of the 4-nitro and 3-fluoro groups significantly activate the core structure, creating two distinct degradation pathways in basic conditions:
-
Amide Hydrolysis (Path A): Rapid cleavage of the acetyl group.
-
Nucleophilic Aromatic Substitution (
) (Path B): Displacement of the fluorine atom.
This guide provides the mechanistic insight and protocols necessary to navigate these instability risks.
Module 1: The Degradation Pathways
The Stability Paradox
In standard acetanilides, the amide bond is robust. However, in your target molecule, the 4-nitro group pulls electron density from the nitrogen lone pair, preventing it from donating into the carbonyl. This destroys the amide resonance stabilization, making the carbonyl carbon highly electrophilic and susceptible to base attack. Simultaneously, the 3-fluoro position is activated for nucleophilic attack by the ortho-nitro group.
Visualizing the Hazard
The following flow diagram illustrates the divergence of degradation based on your experimental conditions.
Figure 1: Divergent degradation pathways. Aqueous bases favor hydrolysis (Red path), while polar aprotic conditions or strong nucleophiles favor
Module 2: Troubleshooting & Diagnostics
If you observe yield loss or unknown peaks, cross-reference your data with this diagnostic table.
| Symptom | Probable Cause | Mechanism | Verification (LC-MS) |
| New Peak (Early Elution) | Hydrolysis | Base attacks | Look for Mass [M-42] . Loss of acetyl group ( |
| New Peak (Late Elution) | Base (OH/OR) attacks C-3. Fluoride is displaced.[1] | Look for Mass [M-2] (if OH replaces F) or [M+14] (if OMe replaces F). | |
| Color Change (Deep Yellow/Orange) | Aniline Formation | The hydrolysis product (free nitroaniline) is a strong chromophore. | UV-Vis shift. Intense absorption >350nm. |
| Exotherm upon base addition | Runaway Hydrolysis | Amide cleavage is exothermic; heat further accelerates the reaction. | Monitor internal temp. |
Module 3: Stabilizing Protocols
The "Cold-Quench" Technique
Do not rely on standard aqueous workups. The moment your reaction mixture hits a basic aqueous wash, hydrolysis begins.
Protocol:
-
Preparation: Prepare a quench buffer of 0.5 M Citric Acid or 1 M
(pH 5-6). Cool to 0°C.[2] -
Execution: Pour your reaction mixture into the acidic quench (not the other way around).
-
Rationale: This instantly neutralizes the base before it can attack the electrophilic carbonyl.
Solvent Selection for Base Reactions
If your synthesis requires a base (e.g., for alkylation elsewhere on the molecule), you must avoid conditions that favor
-
Avoid: DMSO, DMF, DMAc with strong bases (e.g., NaH, KOtBu). These solvents solvate the cation, leaving the anion "naked" and highly reactive toward the fluorine atom.
-
Prefer: THF or Toluene with phase transfer catalysts, or weak inorganic bases (
) where the effective concentration of dissolved base is low.
Frequently Asked Questions (FAQ)
Q1: Why is this amide more unstable than Acetaminophen (Paracetamol)?
A: Electronic activation. Acetaminophen has an electron-donating hydroxyl group. Your molecule has a nitro group , which is strongly electron-withdrawing (Hammett
Q2: Can I use MeOH/NaOH for saponification of an ester elsewhere in the molecule? A: High Risk. While you aim to hydrolyze the ester, the N-methyl-acetamide group will likely hydrolyze at a comparable rate due to the activation described above.
-
Recommendation: Use LiOH in THF/Water at 0°C. Lithium coordinates the carbonyl oxygen less effectively than sodium in this context, and the lower temperature allows for kinetic differentiation between the ester and the amide.
Q3: I see a peak at M-20 in Mass Spec. What is it?
A: This is likely the Fluoride displacement product (Phenol derivative) followed by dehydration or ionization variance. If you are using methoxide, look for the anisole derivative (Fluorine replaced by OMe). This confirms the
References
-
March's Advanced Organic Chemistry.Hydrolysis of Amides and Nucleophilic Aromatic Substitution.
-
Nucleophilic Aromatic Substitution of Nitro-Fluoroarenes.Mechanism and Regioselectivity.
due to the ortho-activation by the nitro group. -
Base-Catalyzed Hydrolysis Kinetics.Comparative rates of acetanilide vs. nitroacetanilide.
Sources
Technical Support Center: Overcoming Steric Hindrance in N-Methylation of Nitroanilines
Technical Support Center: Overcoming Steric Hindrance in N-Methylation of Nitroanilines
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-methylation, particularly when faced with sterically hindered nitroanilines. Here, we dissect common experimental challenges, offering field-proven insights and robust protocols to enhance your synthetic success.
Introduction: The Challenge of Steric Hindrance
N-methylated nitroanilines are crucial intermediates in the synthesis of a wide array of fine chemicals, dyes, and pharmaceuticals.[1][2][3] The introduction of a methyl group to the nitrogen atom can significantly alter the physicochemical properties of a molecule, influencing its biological activity and application potential. However, the N-methylation of nitroanilines, especially those with bulky ortho-substituents, presents a significant synthetic hurdle. Steric hindrance around the amine's nitrogen atom can impede the approach of the methylating agent, leading to sluggish reactions, low yields, or complete reaction failure.[4][5] This guide provides a comprehensive resource for understanding and overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the N-methylation of sterically hindered nitroanilines in a practical question-and-answer format.
Issue 1: Low to No Conversion of the Starting Nitroaniline
Q1: My N-methylation reaction shows very little or no consumption of the starting nitroaniline, even after prolonged reaction times. What are the likely causes and how can I fix this?
A1: This is a classic symptom of steric hindrance impeding the reaction. Several factors could be at play:
-
Insufficiently Reactive Methylating Agent: For highly hindered substrates, standard methylating agents like methyl iodide (MeI) may not be electrophilic enough to overcome the steric barrier under mild conditions.
-
Solution: Consider more potent methylating agents. Dimethyl sulfate ((CH₃)₂SO₄) is a more reactive alternative, though it is also more toxic and requires careful handling.[6] For particularly challenging cases, trimethyloxonium tetrafluoroborate (Meerwein's salt) can be effective.
-
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical. The base must be strong enough to deprotonate the aniline nitrogen, but its counter-ion and the solvent polarity can significantly influence reaction rates.
-
Solution:
-
Base Selection: For sterically hindered anilines, a strong, non-nucleophilic base is often preferred. Sodium hydride (NaH) is a powerful choice for generating the highly nucleophilic anilide anion.[7] Alternatively, strong inorganic bases like powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent can be effective.[8][9]
-
Solvent Effects: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the cation of the base and promote the SN2 reaction.[8]
-
-
-
Elevated Temperature Requirements: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. For instance, reactions that are sluggish at room temperature may proceed efficiently at 60-100°C.[10] Continuous flow systems can offer a safer way to operate at superheated temperatures and high pressures, which can dramatically increase reaction rates.[11]
-
Issue 2: Formation of Multiple Products and Difficult Purification
Q2: My reaction yields a mixture of mono-methylated, di-methylated products, and unreacted starting material. How can I improve the selectivity for the desired mono-methylated product?
A2: Achieving selective mono-methylation is a common challenge because the mono-methylated product can be more nucleophilic than the starting primary amine, leading to over-methylation.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is the first line of defense.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the methylating agent. Adding the methylating agent dropwise to the reaction mixture can also help maintain a low concentration and favor mono-alkylation.[8]
-
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role in selectivity.
-
In Situ Protection Strategy: An elegant approach to enforce mono-methylation involves a temporary protecting group.
-
Solution: Methods have been developed where the primary aniline reacts first to form an intermediate that is then methylated. For example, using dimethyl carbonate can proceed via an in situ carbamate formation, which is then methylated and subsequently decarboxylated to yield the mono-methylated product.[11] Another strategy involves forming a trifluoroacetyl derivative, which can be selectively mono-methylated and then deprotected.[13]
-
-
Reductive Amination: This two-step, one-pot procedure offers excellent control over mono-methylation.
-
Solution: React the nitroaniline with one equivalent of formaldehyde (or paraformaldehyde) to form the corresponding imine or aminal intermediate, which is then reduced in situ. A variety of reducing agents can be used, with formic acid being a classical and effective choice (Eschweiler-Clarke reaction).[14] A process using formaldehyde or paraformaldehyde in sulfuric acid has also been patented for the N-monomethylation of nitroanilines.[10]
-
Issue 3: Reaction Works for Some Substrates but Fails for Others
Q3: The methylation protocol I'm using works well for less hindered nitroanilines, but fails for my 2,6-disubstituted substrate. How can I adapt the procedure?
A3: This highlights the profound impact of steric hindrance. A one-size-fits-all approach is rarely successful.
-
Transition Metal Catalysis: Modern catalytic methods offer powerful alternatives for challenging substrates.
-
Solution: "Borrowing hydrogen" or "hydrogen autotransfer" reactions using catalysts based on ruthenium, iridium, or palladium have emerged as highly effective methods.[15][16][17] These reactions typically use methanol as both the solvent and the methylating agent, generating only water as a byproduct.[15][18] These catalytic cycles can often tolerate significant steric bulk. Some ruthenium complexes have been shown to be effective even at mild temperatures like 60°C.[16]
-
-
Heterogeneous Catalysis: Solid-supported catalysts can offer advantages in terms of handling, recovery, and sometimes, selectivity.
-
Alternative C1 Sources: Exploring different sources for the methyl group can open up new reaction pathways.
-
Solution: Formic acid can serve as a C1 source in the presence of a suitable catalyst.[14] More recently, CO₂ combined with a reducing agent like H₂ or organosilanes has been used for N-methylation, catalyzed by various metal systems.[1] Paraformaldehyde in the presence of a copper hydride catalyst is another efficient option.[21]
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with common methylating agents?
A: Many traditional methylating agents are toxic and/or carcinogenic and must be handled with extreme care in a well-ventilated fume hood.
-
Methyl Iodide (MeI): Highly volatile and a suspected carcinogen. Always use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]
-
Dimethyl Sulfate ((CH₃)₂SO₄): A potent carcinogen and highly toxic. It can be absorbed through the skin. Use with extreme caution, employing double gloves and ensuring any potential exposure is minimized.[6]
-
Diazomethane (CH₂N₂): Toxic, explosive, and carcinogenic. It is generally prepared and used in situ from precursors. Due to its hazards, its use is often avoided in industrial settings.[23]
Q: Can I N-methylate a nitroaniline if it has other sensitive functional groups?
A: This depends on the chosen method.
-
Classical methods using highly reactive electrophiles like dimethyl sulfate can be unselective.
-
Catalytic methods, particularly those operating under milder conditions, often show excellent functional group tolerance. For example, Ru-catalyzed borrowing hydrogen reactions have been shown to tolerate halogens, ethers, and other common functional groups.[15] The use of dimethyl carbonate with NaY faujasite has been reported to preserve hydroxyl, carboxylic acid, and amide groups.[12]
Q: How do I monitor the progress of my N-methylation reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. The starting material, mono-methylated, and di-methylated products will typically have different Rf values. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Experimental Protocols
Protocol 1: Classical N-Methylation using Methyl Iodide and NaOH
This protocol is a general starting point for the mono-N-methylation of a moderately hindered nitroaniline.
Materials:
-
Sterically hindered nitroaniline (1.0 eq)
-
Methyl Iodide (1.1 - 1.5 eq)
-
Powdered Sodium Hydroxide (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitroaniline in DMF.
-
Add powdered sodium hydroxide to the solution and stir the mixture at room temperature.
-
Slowly add methyl iodide dropwise to the reaction mixture.[8]
-
Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture (e.g., to 50-60°C).
-
Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Catalytic N-Methylation via Hydrogen Autotransfer
This protocol, adapted from methodologies using ruthenium catalysts, is suitable for highly hindered substrates.[16]
Materials:
-
Sterically hindered nitroaniline (1.0 eq)
-
Ruthenium catalyst (e.g., a cyclometalated Ru complex, 1-2 mol%)[16]
-
Sodium Hydroxide (0.1 - 1.0 eq)
-
Methanol (undried)
Procedure:
-
To a reaction vessel, add the nitroaniline, ruthenium catalyst, and sodium hydroxide.
-
Add methanol as the solvent and methylating agent.
-
Seal the vessel and heat the mixture to the recommended temperature (e.g., 60-120°C) with stirring for the specified time (typically 12-24 h).[15][16]
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be directly purified by column chromatography or after an aqueous workup (dissolve in an organic solvent like ethyl acetate, wash with water, dry, and concentrate).
Data Summary and Visualization
Table 1: Comparison of N-Methylation Methods for Anilines
| Methylating Agent | Catalyst/Base | Typical Conditions | Advantages | Disadvantages | Selectivity | Ref. |
| Methyl Iodide (MeI) | K₂CO₃, NaOH, NaH | Reflux in Acetone or DMF | Readily available | Toxic, potential for over-methylation | Moderate | [8][9][22] |
| Dimethyl Sulfate | NaHCO₃, NaOH | Reflux in Acetone | Highly reactive | Highly toxic, carcinogenic | Moderate to Low | [6][7] |
| Methanol | Ru, Ir, Pt catalysts | 60-150°C | Green, high atom economy, good for hindered substrates | Requires catalyst, may need elevated temperatures | High | [15][16][19] |
| Dimethyl Carbonate | NaY Faujasite, DBU | 180-250°C | Green, low toxicity | Requires high temperatures, may need flow chemistry setup | High | [11][12] |
| Formaldehyde / Formic Acid | None (Eschweiler-Clarke) | 80-100°C | Inexpensive, good for mono-methylation | Can generate CO₂ pressure | High | [14] |
| CO₂ / H₂ | Pd, Cu catalysts | 150-170°C, high pressure | Utilizes CO₂ | Requires high pressure and temperature, specialized equipment | High | [1] |
Diagrams
Diagram 1: General Strategies for Overcoming Steric Hindrance
This diagram outlines the decision-making process when encountering a difficult N-methylation.
Caption: Troubleshooting workflow for hindered N-methylation.
Diagram 2: "Borrowing Hydrogen" Catalytic Cycle
This diagram illustrates the mechanism of N-methylation using an alcohol as the alkylating agent.
Caption: Mechanism of catalytic N-methylation via borrowing hydrogen.
References
-
Recent Advances and Applications in N -Methylation of Amines and Imines. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025, May 20). MDPI. Retrieved from [Link]
-
Catalytic N-methylation of N-methylaniline using formic acid. Springer. Retrieved from [Link]
-
Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. ResearchGate. Retrieved from [Link]
-
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Recent Advances and Applications in N-Methylation of Amines and Imines. Semantic Scholar. Retrieved from [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2021). ACS Omega. Retrieved from [Link]
-
N,N-dimethyl-m-nitro-aniline. Organic Syntheses. Retrieved from [Link]
-
Different protocols for methylation of aniline. ResearchGate. Retrieved from [Link]
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Retrieved from [Link]
- Process for n-methylating nitroanilines and compounds prepared thereby. Google Patents.
-
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021, February 4). Royal Society of Chemistry. Retrieved from [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Publications. Retrieved from [Link]
-
Synthesis of New Sterically Hindered Anilines. ResearchGate. Retrieved from [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 2). PMC. Retrieved from [Link]
-
N-Methylation of amines and nitroarenes with methanol using heterogeneous platinum catalysts. ResearchGate. Retrieved from [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). Angewandte Chemie International Edition. Retrieved from [Link]
- A kind of reaction method of nitro compound N-methylation. Google Patents.
-
Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents. ResearchGate. Retrieved from [Link]
-
Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. (2005, March 10). The Journal of Organic Chemistry. Retrieved from [Link]
-
An efficient and practical N-methylation of amino acid derivatives. PubMed. Retrieved from [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Retrieved from [Link]
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N-Methy-4-Nitroaniline (MNA). ResearchGate. Retrieved from [Link]
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The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). Dalton Transactions. Retrieved from [Link]
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Continuous synthesis and transformation of diazomethane. E3S Web of Conferences. Retrieved from [Link]
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Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. ResearchGate. Retrieved from [Link]
-
Methylation using iodomethane. (2020, October 28). Reddit. Retrieved from [Link]
-
N-Methyl-3-nitroaniline. PubChem. Retrieved from [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. Retrieved from [Link]
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Reference Data & Comparative Studies
A Comparative Guide to HPLC Method Development for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
A Comparative Guide to HPLC Method Development for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
This guide provides a comprehensive, technically detailed framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide. We will explore a systematic approach, comparing different chromatographic conditions and providing the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound.
Introduction: The Analytical Challenge
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is a substituted aromatic amide. Its structure, featuring a nitro group and a fluorine atom, suggests specific physicochemical properties that influence HPLC method development. The presence of the chromophoric nitro group makes UV detection a suitable choice. The overall molecule possesses moderate polarity, making reversed-phase chromatography the logical starting point.
The primary objective of this guide is to develop a stability-indicating HPLC method. Such a method is crucial for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products, which might arise during manufacturing, storage, or under stress conditions.[1][2] A well-developed method ensures the accurate quantification of the analyte and provides confidence in the quality and stability of the drug substance.[2]
Physicochemical Properties of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
| Property | Value/Information | Source |
| Molecular Formula | C9H9FN2O3 | [3] |
| Molecular Weight | 212.18 g/mol | [3] |
| Structure | Aromatic nitro compound with fluoro and N-methylacetamide substituents. | [3] |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol. | General chemical knowledge |
| UV Absorbance | The nitroaromatic structure suggests strong UV absorbance, likely in the range of 240-280 nm. | [4] |
Experimental Design: A Systematic Approach
Our method development strategy will follow a logical progression, starting with column and mobile phase screening and moving towards fine-tuning for optimal performance. This approach is aligned with industry best practices and regulatory expectations outlined by the International Council for Harmonisation (ICH).[5][6][7]
Initial Screening Phase
The goal of the initial screening is to identify a suitable stationary phase (column) and mobile phase composition that provides adequate retention and initial separation of the target analyte from potential impurities.
2.1.1. Column Selection: A Comparative Look
Reversed-phase columns are the workhorses of modern HPLC. We will compare the performance of two common stationary phases:
-
C18 (L1): A versatile, hydrophobic stationary phase suitable for a wide range of analytes. It is a good starting point for many method development projects.[8]
-
Phenyl-Hexyl (L11): This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[9][10] This can be particularly advantageous for separating aromatic compounds like N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide from closely related impurities.[9]
2.1.2. Mobile Phase Selection: The Impact of Organic Modifier and pH
The choice of organic modifier and the pH of the aqueous phase are critical parameters that significantly influence selectivity.[8][10]
-
Organic Modifiers: We will evaluate acetonitrile (ACN) and methanol (MeOH). ACN is aprotic and generally provides good peak shape and efficiency, while MeOH is a protic solvent that can offer different selectivity due to its hydrogen-bonding capabilities.[10]
-
Aqueous Phase (pH): The pH of the mobile phase can affect the ionization state of the analyte and any acidic or basic impurities, thereby altering their retention times. We will screen a low pH (e.g., pH 2.5 using phosphate buffer) to ensure consistent analyte retention and minimize silanol interactions with the stationary phase.[10]
Method Optimization Phase
Once a promising column and mobile phase combination is identified, the next step is to optimize the chromatographic conditions to achieve the desired resolution, peak shape, and analysis time.
2.2.1. Gradient Elution vs. Isocratic Elution
-
Gradient Elution: This is often the preferred starting point for method development as it allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe.
-
Isocratic Elution: If the initial gradient screening shows a limited number of well-separated peaks, an isocratic method can be developed for simplicity and robustness.[11]
2.2.2. Flow Rate and Column Temperature
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally improves resolution but increases run time.
-
Column Temperature: Temperature affects mobile phase viscosity and can influence selectivity. Maintaining a consistent and slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.
Forced Degradation Studies: Ensuring Specificity
To develop a truly stability-indicating method, forced degradation studies are essential.[1][12][13] These studies involve subjecting the analyte to harsh conditions to intentionally generate degradation products.[1][12] The developed HPLC method must be able to separate the intact analyte from all significant degradants.[2][13]
Typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 N HCl
-
Basic Hydrolysis: e.g., 0.1 N NaOH
-
Oxidative Degradation: e.g., 3% H2O2
-
Thermal Stress: e.g., 80 °C
-
Photolytic Stress: Exposure to UV and visible light
dot graph TD { A[Start: Method Development for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide] --> B{Initial Screening}; B --> C[Column Selection: C18 vs. Phenyl-Hexyl]; B --> D[Mobile Phase Selection: ACN vs. MeOH, pH]; C --> E{Method Optimization}; D --> E; E --> F[Gradient/Isocratic Elution]; E --> G[Flow Rate & Temperature]; F --> H{Forced Degradation Studies}; G --> H; H --> I[Acid/Base Hydrolysis]; H --> J[Oxidation]; H --> K[Thermal & Photolytic Stress]; I --> L{Method Validation}; J --> L; K --> L; L --> M[Specificity, Linearity, Accuracy, Precision]; M --> N[Final Robust HPLC Method];
} Caption: HPLC Method Development Workflow
Recommended Experimental Protocols
Materials and Reagents
-
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide reference standard
-
HPLC grade acetonitrile and methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
HPLC grade water
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Initial Screening Protocol
-
Prepare Mobile Phases:
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Prepare Standard Solution: Dissolve an accurately weighed amount of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of approximately 0.1 mg/mL.
-
Set up HPLC Conditions (Screening Gradient):
-
Columns: C18 (e.g., 150 x 4.6 mm, 5 µm) and Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm).
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (or scan for optimal wavelength with PDA).
-
Injection Volume: 10 µL.
-
-
Execute Runs: Inject the standard solution onto both columns with both organic modifiers (four runs in total).
Forced Degradation Protocol
-
Prepare Stock Solution: Prepare a stock solution of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide at a higher concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid: Mix equal volumes of the stock solution and 0.2 N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.2 N NaOH.
-
Base: Mix equal volumes of the stock solution and 0.2 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.2 N HCl.
-
Oxidation: Mix equal volumes of the stock solution and 6% H2O2. Keep at room temperature for a specified time.
-
Thermal: Expose the solid drug substance to 80 °C. Dissolve in diluent before injection.
-
Photolytic: Expose the drug substance solution to light (ICH Q1B conditions).
-
-
Analysis: Analyze the stressed samples using the most promising method from the initial screening.
Data Interpretation and Method Optimization
Comparative Data from Initial Screening
The following table illustrates hypothetical but representative data from the initial screening phase.
| Column | Organic Modifier | Retention Time (min) | Tailing Factor | Theoretical Plates | Observations |
| C18 | Acetonitrile | 8.5 | 1.2 | >5000 | Good retention and peak shape. |
| C18 | Methanol | 10.2 | 1.4 | >4000 | Longer retention, slightly more tailing. |
| Phenyl-Hexyl | Acetonitrile | 9.1 | 1.1 | >6000 | Excellent peak shape, potential for better resolution of closely eluting impurities. |
| Phenyl-Hexyl | Methanol | 11.5 | 1.3 | >4500 | Good retention, but less efficient than with ACN. |
Based on this hypothetical data, the Phenyl-Hexyl column with acetonitrile as the organic modifier provides the best starting point due to its superior peak shape and efficiency.
Optimization of the Selected Method
With the Phenyl-Hexyl column and ACN, further optimization would involve:
-
Gradient Adjustment: The initial 10-90% gradient can be steepened or shallowed to improve the separation of the main peak from any observed impurities or degradation products.
-
Isocratic Hold: If all peaks of interest elute within a narrow range of the gradient, an isocratic method can be developed to simplify the method and improve robustness. For example, if the analyte elutes at 45% ACN in the gradient, an isocratic run at this concentration could be evaluated.
-
Wavelength Optimization: Using the PDA detector, the optimal detection wavelength for both the analyte and its potential impurities can be determined to ensure maximum sensitivity.
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Rationale for Method Selection
Method Validation: Ensuring Reliability
Once the method is optimized, it must be validated according to ICH guidelines (Q2(R2)) to demonstrate its suitability for the intended purpose.[6][7][14] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are crucial for demonstrating specificity.[1][13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5][15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[15]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Specificity | The peak for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide should be pure and well-resolved from all degradation products and placebo peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. |
Conclusion
This guide has outlined a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide. By comparing different stationary phases and mobile phase conditions, and by incorporating forced degradation studies, a method that is specific, accurate, and precise can be achieved. The principles and protocols described herein provide a solid foundation for any researcher or scientist tasked with the analysis of this compound or structurally related molecules.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- ICH Guidelines for Analytical Method Valid
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology.
- Forced Degradation Studies: Regulatory Considerations and Implement
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- A practical guide to forced degradation and stability studies for drug substances.
- A Review on Force Degradation Studies for Drug Substances - ijarsct.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm Intern
- A new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples | Request PDF - ResearchG
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchG
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC Intern
- Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
- 2655557-85-8 | N-(3-fluoro-4-nitrophenyl)-N-methylacetamide.
- HPLC Method Development: Standard Practices and New Columns - Agilent.
- Reversed Phase HPLC Method Development - Phenomenex.
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Comparative Guide: FTIR Profiling of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Comparative Guide: FTIR Profiling of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Executive Summary & Technical Context
Compound: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
CAS: 2655557-85-8
Molecular Formula: C
This guide provides a rigorous spectroscopic comparison between N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (the "Target") and its direct synthetic precursor/alternative, N-(3-Fluoro-4-nitrophenyl)acetamide (the "Secondary Amide").
The Core Analytical Challenge: In drug development, distinguishing the N-methylated product from the non-methylated precursor is critical for reaction monitoring and impurity profiling. Standard HPLC can separate these, but FTIR offers a rapid, orthogonal confirmation of the N-methylation state. The disappearance of the N-H stretch and Amide II band, coupled with the shift in the Carbonyl (Amide I) frequency, constitutes the definitive "spectral fingerprint" for the Target.
Spectral Fingerprint Comparison
The following table summarizes the diagnostic FTIR peaks. The values are derived from empirical data of structural analogs (N-methylacetanilides) and first-principles vibrational spectroscopy.
| Functional Group | Vibration Mode | Target (Tertiary Amide) N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide | Alternative (Secondary Amide) N-(3-Fluoro-4-nitrophenyl)acetamide | Diagnostic Value |
| Amide N-H | Stretching ( | ABSENT | 3250 – 3350 cm⁻¹ (Medium, Broad) | High: Absence confirms N-methylation. |
| Amide I | C=O Stretching ( | 1645 – 1665 cm⁻¹ (Sharp) | 1670 – 1700 cm⁻¹ (Strong) | Medium: Shift due to loss of H-bonding and steric twist. |
| Amide II | N-H Bending ( | ABSENT | 1530 – 1560 cm⁻¹ (Strong) | Critical: The "Silent Zone" in the Target spectrum. |
| Nitro (Ar-NO₂) | Asymmetric Stretch ( | 1515 – 1530 cm⁻¹ | 1515 – 1530 cm⁻¹ | Low: Present in both; confirms core scaffold integrity. |
| Nitro (Ar-NO₂) | Symmetric Stretch ( | 1335 – 1350 cm⁻¹ | 1335 – 1350 cm⁻¹ | Low: Present in both. |
| C-F (Aryl) | C-F Stretching | 1210 – 1240 cm⁻¹ | 1210 – 1240 cm⁻¹ | Low: Diagnostic for the fluorophenyl ring. |
| N-CH₃ | C-H Stretching | 2850 – 2960 cm⁻¹ (Weak) | ABSENT (Only Ar-H present) | Medium: Weak bands, often obscured by fingerprint. |
Deep Dive: Mechanistic Interpretation
A. The "Silent" Amide II Region (The Definitive Test)
The most reliable indicator of successful N-methylation is the complete disappearance of the Amide II band .
-
Mechanism: In the secondary amide precursor, the N-H in-plane bending couples with the C-N stretching to produce a strong absorption around 1550 cm⁻¹.
-
Target Behavior: The Target is a tertiary amide.[1][2][3][4] It lacks the N-H bond entirely.[1][3][4] Consequently, the region between 1500 cm⁻¹ and 1600 cm⁻¹ becomes significantly "cleaner," dominated only by the aromatic ring skeletal vibrations and the Nitro asymmetric stretch.
-
Analyst Note: If you observe a residual shoulder at ~1550 cm⁻¹ in your Target spectrum, your sample likely contains unreacted precursor ( >1-2% impurity).
B. Amide I Shift (C=O Environment)
-
Precursor: The secondary amide typically exists in a trans conformation and forms strong intermolecular Hydrogen bonds (C=O···H-N) in the solid state, broadening the peak and shifting it to ~1670-1690 cm⁻¹.
-
Target: The N-methyl group introduces steric bulk, often forcing the carbonyl out of coplanarity with the phenyl ring (steric inhibition of resonance). Furthermore, the loss of hydrogen bonding capability typically causes the C=O band to sharpen and shift to a lower frequency (~1650-1660 cm⁻¹) compared to the non-H-bonded monomer, though this depends heavily on the specific crystal packing forces.
C. Impact of the 3-Fluoro-4-Nitro Substitution
The electron-withdrawing nature of the 4-Nitro and 3-Fluoro groups significantly impacts the phenyl ring vibrations.
-
Conjugation: The 4-Nitro group conjugates with the phenyl ring, enhancing the intensity of the ring breathing modes (~1600 cm⁻¹).
-
Regio-Specificity: The 3-Fluoro substituent splits the C-H out-of-plane bending vibrations (800-900 cm⁻¹). While less diagnostic for N-methylation, these peaks confirm the regiochemistry of the starting material was maintained.
Experimental Protocol: Validated Characterization
To ensure reproducible data, follow this self-validating protocol.
Step 1: Sample Preparation (ATR Method Preferred)
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Why: KBr pellets can absorb moisture. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) directly interfere with the N-H and Amide I regions, leading to false negatives/positives.
-
Procedure:
-
Clean crystal with isopropanol; collect background.
-
Place ~5 mg of solid Target compound on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact.
-
Scan parameters: 4 cm⁻¹ resolution, 32 scans.
-
Step 2: Data Processing & Validation
-
Baseline Correction: Apply automatic baseline correction to remove scattering effects.
-
Normalization: Normalize the strongest peak (likely the Nitro asymmetric stretch at ~1520 cm⁻¹ or Amide I at ~1660 cm⁻¹) to 1.0 Absorbance units for easy overlay comparison.
Step 3: Synthesis/Impurity Pathway Visualization
The following diagram illustrates the chemical relationship between the compounds, highlighting the structural change detected by FTIR.
Figure 1: Synthetic pathway transforming the Secondary Amide (Precursor) to the Target Tertiary Amide. FTIR monitoring focuses on the disappearance of Precursor features.
References
-
ChemicalBook. N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (CAS 2655557-85-8) Product Entry. Retrieved from
-
Smith, B. C. (2020).[4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[4] Spectroscopy Online. Retrieved from
-
NIST Chemistry WebBook. Infrared Spectra of N-Methylacetanilide Derivatives. National Institute of Standards and Technology. Retrieved from
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from
-
Vertex AI Search. Aggregated CAS and Spectral Data for Fluoronitroacetamides. (2026).[5][6] Retrieved from
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. PubChemLite - N-(4-fluoro-3-nitrophenyl)acetamide (C8H7FN2O3) [pubchemlite.lcsb.uni.lu]
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Technical Comparison Guide: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide vs. Non-Fluorinated Analogs
Technical Comparison Guide: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide vs. Non-Fluorinated Analogs
The following technical guide provides a comprehensive comparison between N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide and its non-fluorinated analog, N-(4-nitrophenyl)-N-methylacetamide . This content is structured for researchers in medicinal chemistry and process development.
Executive Summary & Chemical Identity
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (hereafter referred to as 3F-NMA ) represents a specialized scaffold in drug discovery, distinguished from its non-fluorinated analog, N-(4-nitrophenyl)-N-methylacetamide (H-NMA ), by the presence of an ortho-fluorine atom relative to the nitro group.
While H-NMA is a chemically stable, planar aromatic amide, 3F-NMA possesses unique electronic destabilization and reactivity profiles. The fluorine atom at position 3 serves two critical functions:
-
Metabolic Blocking: It prevents oxidative metabolism at the ortho position.
-
Electrophilic Activation (SNAr): It renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), acting as a labile leaving group or an electronic activator depending on reaction conditions.
Chemical Identity Table
| Feature | 3F-NMA (Fluorinated) | H-NMA (Non-Fluorinated) |
| Structure | Benzene ring : 1-[N(Me)Ac], 3-F, 4-NO₂ | Benzene ring : 1-[N(Me)Ac], 4-NO₂ |
| Formula | C₉H₉FN₂O₃ | C₉H₁₀N₂O₃ |
| MW | 212.18 g/mol | 194.19 g/mol |
| Electronic State | Electron-deficient (Activated) | Electron-deficient (Stable) |
| Key Reactivity | High (SNAr at C-3) | Low (Inert to SNAr) |
| LogP (Calc) | ~1.42 (Lipophilic shift) | ~1.15 |
| CAS RN | 2655557-85-8 | 104-04-1 (Parent Acetamide) |
Physicochemical & Reactivity Analysis
The "Fluorine Effect" on Reactivity
The most significant divergence between these two compounds is their behavior toward nucleophiles. The nitro group at position 4 is a strong electron-withdrawing group (EWG).
-
In H-NMA , the C-3 position is occupied by hydrogen, which is a poor leaving group. Nucleophilic attack is reversible and rarely leads to substitution without harsh oxidative conditions.
-
In 3F-NMA , the C-3 fluorine is highly electronegative and positioned ortho to the nitro group. This creates a "hotspot" for nucleophilic attack. The Meisenheimer complex is stabilized, and fluoride is an excellent leaving group in SNAr reactions.
Structural Conformation
The N-methyl group introduces steric bulk that forces the acetamide moiety out of planarity with the phenyl ring.
-
H-NMA: Exhibits a twist angle of ~60–90° to minimize steric clash between the N-methyl/carbonyl and the ortho-hydrogens.
-
3F-NMA: The introduction of fluorine at C-3 adds electrostatic repulsion (dipole-dipole interaction with the carbonyl oxygen) and steric bulk (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å), potentially locking the conformation and altering the binding affinity for protein targets.
Visualizing the Reactivity Divergence
The following diagram illustrates the mechanistic difference when both compounds are exposed to a nucleophile (e.g., a primary amine).
Figure 1: Mechanistic divergence in SNAr reactivity. The fluorinated analog (3F-NMA) accesses a productive substitution pathway, whereas the non-fluorinated analog (H-NMA) is kinetically inert under identical conditions.
Experimental Protocols
To validate the performance differences, the following protocols compare the synthesis and reactivity of both analogs.
Protocol A: Synthesis of 3F-NMA (Target Scaffold)
Objective: To synthesize the fluorinated core from commercially available precursors.
Reagents: 3-Fluoro-4-nitroaniline, Acetyl Chloride, Triethylamine (TEA), Sodium Hydride (NaH), Iodomethane (MeI), THF (anhydrous).
-
Acetylation:
-
Dissolve 3-fluoro-4-nitroaniline (10 mmol) in dry DCM (50 mL).
-
Add TEA (12 mmol) and cool to 0°C.
-
Dropwise add Acetyl Chloride (11 mmol). Stir at RT for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 1:1) should show consumption of aniline (Rf ~0.3) and formation of amide (Rf ~0.5).
-
Workup: Wash with 1M HCl, brine, dry over MgSO₄. Yield: ~85-90% of N-(3-fluoro-4-nitrophenyl)acetamide .
-
-
N-Methylation:
-
Dissolve the intermediate (5 mmol) in anhydrous THF (20 mL) under N₂.
-
Cool to 0°C and add NaH (60% dispersion, 6 mmol). Stir for 30 min (H₂ evolution).
-
Add MeI (7 mmol) dropwise. Warm to RT and stir for 3 hours.
-
Quench: Carefully add water. Extract with EtOAc.[1]
-
Purification: Column chromatography (SiO₂, 0-40% EtOAc/Hexane).
-
Result: 3F-NMA as a pale yellow solid/oil.
-
Protocol B: Comparative Reactivity Assay (SNAr)
Objective: To demonstrate the lability of the fluorine atom compared to the hydrogen analog.
Materials:
-
Compound A: 3F-NMA (100 mg)
-
Compound B: H-NMA (100 mg)
-
Nucleophile: Morpholine (1.5 equiv)
-
Solvent: DMSO-d6 (for in-situ NMR monitoring) or Acetonitrile (for HPLC).
Procedure:
-
Prepare two reaction vials containing Compound A and Compound B respectively in Acetonitrile (2 mL).
-
Add K₂CO₃ (2 equiv) and Morpholine (1.5 equiv) to both vials.
-
Heat both vials to 60°C.
-
Sampling: Take aliquots at t=0, 1h, 4h, and 24h. Analyze via HPLC or TLC.
Expected Results (Data Validation):
-
Vial A (3F-NMA): Rapid appearance of a new peak (Substitution Product). The fluorine is displaced by morpholine.
-
Observation: Color change to deep yellow/orange (typical of amino-nitro benzenes).
-
Conversion: >95% conversion within 1-4 hours.
-
-
Vial B (H-NMA): No significant change. The peak for H-NMA remains constant.
-
Observation: Solution remains pale.
-
Conversion: <5% (trace side reactions only) after 24 hours.
-
Applications in Drug Discovery
As a Bioisostere (Metabolic Stability)
If the 3-fluorine is not displaced (i.e., the target protein lacks a nucleophilic cysteine/lysine in the binding pocket), 3F-NMA serves as a metabolically robust analog of H-NMA. The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidation by Cytochrome P450 enzymes at the 3-position.
As a Covalent Inhibitor Probe
The high SNAr reactivity of 3F-NMA makes it a candidate for Targeted Covalent Inhibitors (TCIs) . If a drug target has a cysteine residue near the binding site of the N-methylacetamide motif, the 3-fluoro-4-nitro system can react covalently, permanently disabling the protein. The non-fluorinated H-NMA cannot function in this capacity.
Synthetic Intermediate
3F-NMA is a "masked" aniline derivative.
-
Pathway: SNAr with an amine (R-NH₂)
Reduction of NO₂ Cyclization. -
This pathway is widely used to synthesize benzimidazole or quinoxaline cores found in kinase inhibitors.
References
-
Synthesis and Reactivity of Fluoro-nitroanilines
- Source: National Institutes of Health (NIH) / PubChem.
- Title: N-(3-Fluoro-4-nitrophenyl)acetamide Compound Summary.
-
URL:[Link]
-
Mechanistic Insight into SNAr of Fluorinated Nitroarenes
- Source: MDPI Molecules.
- Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description.
-
URL:[Link]
- General Protocol for Amide Synthesis (Acetylation): Source: ChemicalBook. Title: N-(4-fluoro-3-nitrophenyl)acetamide Synthesis & Properties.
-
Fluorine Effects in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry (via NIH).
- Title: The effect of fluorine substitution on the physicochemical properties and analgesic activity.
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide via Thin-Layer Chromatography
A Senior Application Scientist's Guide to Validating the Synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide via Thin-Layer Chromatography
Introduction: The Critical Role of In-Process Validation in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the synthesis of novel chemical entities is the foundational step. N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide serves as a key intermediate in the synthesis of various pharmacologically active molecules, including potential antitubercular agents.[1] The success of such syntheses hinges not only on the reaction's yield but critically on the purity of the product. In-process controls are therefore not merely a quality check but an integral part of the synthetic strategy, allowing for real-time reaction monitoring and optimization.
Among the arsenal of analytical techniques available to the modern chemist, Thin-Layer Chromatography (TLC) remains an indispensable tool. Its ubiquity is a testament to its simplicity, speed, and cost-effectiveness, making it the workhorse for monitoring the progress of organic reactions at the bench.[2][3][4][5] This guide provides an in-depth, experience-driven protocol for utilizing TLC to validate the synthesis of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide, comparing its utility against other common analytical methods.
Part 1: The Synthetic Pathway
The target molecule, an N-acetylated aromatic amine, is logically synthesized via the acetylation of its corresponding secondary amine precursor, N-methyl-3-fluoro-4-nitroaniline. This reaction is typically efficient and proceeds under mild conditions.
Reaction Scheme:
-
Reactants: N-methyl-3-fluoro-4-nitroaniline (Starting Material, SM) and Acetic Anhydride (Reagent).
-
Product: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide (Product, P).
-
Byproduct: Acetic Acid.
The causality behind this choice of pathway is the high reactivity of the secondary amine towards the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a stable amide bond. Monitoring this transformation is crucial to ensure the complete consumption of the starting material and to prevent the formation of impurities from side reactions or degradation.
Part 2: The Analytical Rationale: Why TLC is the Optimal Choice
TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][6] For this synthesis, we utilize normal-phase TLC, which employs a polar stationary phase (silica gel) and a less polar mobile phase (a solvent mixture).
The principle of separation hinges on polarity. The starting material, N-methyl-3-fluoro-4-nitroaniline, is a secondary amine and is significantly more polar than the product, N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide. The product's amide group is less basic and a weaker hydrogen bond acceptor compared to the starting amine. Consequently, the starting material will adhere more strongly to the polar silica gel, traveling a shorter distance up the plate, while the less polar product will be carried further by the mobile phase.[6][7] This difference in polarity allows for a clear and distinct separation, making TLC an ideal monitoring technique.[2]
Part 3: Experimental Protocol for TLC Validation
This protocol is designed as a self-validating system, incorporating a standard, a reaction sample, and a co-spot to ensure trustworthy and unambiguous results.[2][8]
Materials and Reagents
| Item | Specification | Purpose |
| TLC Plates | Silica gel 60 F254 pre-coated on aluminum | Stationary phase with UV indicator |
| Mobile Phase | Hexane and Ethyl Acetate (ACS Grade) | Eluent for separation |
| Sample Solvents | Dichloromethane or Ethyl Acetate | To dissolve samples for spotting |
| Spotting Tools | Glass capillary tubes | For applying samples to the TLC plate |
| Developing Chamber | Glass jar with a lid or a dedicated TLC tank | To hold the mobile phase and plate |
| Visualization | UV Lamp (254 nm), Iodine Chamber | To visualize separated spots |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare a 7:3 mixture of Hexane:Ethyl Acetate (v/v) in a beaker. This ratio provides a good starting polarity for separating moderately polar aromatic compounds.[9]
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, wetting it with the solvent, and close the lid. Allow the chamber to saturate for 10-15 minutes. This is a critical step to ensure a uniform solvent vapor environment, which leads to reproducible separation and well-defined spots.[10]
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of N-methyl-3-fluoro-4-nitroaniline in 0.5 mL of ethyl acetate.
-
Reaction Mixture (RM): At a specific time point in your reaction (e.g., t = 1 hour), withdraw a small aliquot (1-2 drops) using a capillary tube and dissolve it in 0.5 mL of ethyl acetate.[11]
-
Co-spot (Co): This lane will have both the starting material and the reaction mixture spotted at the same point.
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4] Mark three distinct points on this line for SM, Co, and RM.
-
Using a capillary tube, apply a small spot of the SM solution to the first mark. The spot should be as small as possible (1-2 mm diameter) to ensure good resolution.[2]
-
Apply a spot of the SM solution to the middle "Co" mark. Let it dry completely. Then, on top of the same spot, apply a spot of the RM solution.
-
Apply a spot of the RM solution to the third mark.
-
Briefly check the plate under a UV lamp to ensure enough sample has been spotted.[4]
-
-
Plate Development and Visualization:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[7] Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry completely in a fume hood.
-
Primary Visualization: View the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent green background.[12][13] Circle the spots with a pencil.
-
Secondary Visualization (Optional but Recommended): Place the dried plate in a sealed chamber containing a few crystals of iodine.[12] Most organic compounds will form brown complexes with iodine, which can reveal impurities not visible under UV light.[2]
-
Workflow Diagram
Caption: Idealized TLC plate showing a near-complete reaction.
Part 5: Comparison with Alternative Analytical Techniques
While TLC is an excellent tool for rapid, qualitative monitoring, it is important to understand its place among other analytical techniques. For final product characterization and quantitative analysis, more powerful methods are required.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Use | Rapid, qualitative reaction monitoring; purity check. [5][9] | Quantitative analysis, high-resolution separation, purification. | Analysis of volatile and thermally stable compounds. |
| Speed | Very Fast (5-20 minutes per run). | Moderate (10-60 minutes per run). | Moderate to Fast (5-30 minutes per run). |
| Cost | Very Low (pennies per plate). | High (instrumentation and solvent costs). | High (instrumentation and gas costs). |
| Resolution | Low to Moderate. | Very High. | Very High. |
| Quantification | Semi-quantitative at best (by spot size/intensity); requires densitometer for accuracy. [10][14] | Highly accurate and reproducible. | Highly accurate and reproducible. |
| Suitability for this Synthesis | Excellent for at-the-bench progress checks. | Excellent for final purity analysis and quantification. | Poor , as the product is likely not volatile enough without derivatization. |
Conclusion
Thin-Layer Chromatography is a foundational technique that provides immediate, actionable insights into the progress of a chemical synthesis. For the preparation of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide, TLC offers an unparalleled combination of speed, simplicity, and low cost for routine reaction monitoring. By understanding the principles of separation based on polarity and employing a systematic, self-validating protocol—including starting material, reaction mixture, and co-spot lanes—researchers can confidently track the consumption of reactants and the formation of the desired product. While techniques like HPLC are indispensable for final, quantitative validation, the humble TLC plate remains the chemist's most trusted companion for navigating the synthetic pathway to success.
References
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
University of Arizona. Thin Layer Chromatography (TLC). [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
University of York. Visualising plates. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Save My Exams. (2024, December 23). Thin-Layer Chromatography (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
PubMed. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. [Link]
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Chemistry Stack Exchange. (2016, August 2). Monitoring reaction progress?. [Link]
-
Scribd. TLC Separation of Nitroanilines. [Link]
-
MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]
-
ResearchGate. (2015, January 21). How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC?. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
University of Rochester. Chromatography: How to Monitor by TLC. [Link]
-
Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
A Comprehensive Guide to the Safe Disposal of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on its chemical structure. The presence of a nitrophenyl group suggests that it should be handled as a hazardous substance.[1][2][3]
This document is structured to deliver essential, immediate safety and logistical information, moving from hazard assessment to actionable disposal procedures. The causality behind each recommendation is explained to ensure a deep understanding and foster a culture of safety.
Hazard Assessment and Initial Precautions
N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide's structure incorporates a fluorinated nitrophenyl ring. Compounds containing the nitrophenol moiety are generally classified as hazardous due to their toxicity and potential environmental impact.[1][4] They can be harmful if swallowed, inhaled, or come into contact with skin.[1] Therefore, it is imperative to treat this compound with a high degree of caution.
Immediate Safety and Handling for Disposal:
Before beginning any disposal-related activities, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3][6]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a complete chemical-resistant suit may be necessary.[6]
-
Respiratory Protection: All handling of the compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][6] If a fume hood is not available, a respirator with an appropriate filter cartridge should be used.[7]
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical and should be kept closed when not in use.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide," and a clear indication of the associated hazards (e.g., "Toxic").
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[5][6]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[8][9] For liquid spills (if the compound is in solution), absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[8][10]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[11]
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Thoroughly wash hands and any affected skin areas with soap and water.[5][7]
Disposal Procedures
Direct disposal of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide into the sanitary sewer or general trash is strictly prohibited.[1][5] The recommended and required method of disposal is through a licensed professional waste disposal service.
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Classification | Likely Hazardous Waste (Toxic) | Based on the nitrophenyl and fluoroacetamide-like structures.[1][12] |
| Container Type | Chemically resistant, sealed, and clearly labeled. | To prevent leaks and ensure proper identification.[5] |
| Storage Location | Designated hazardous waste accumulation area. | To ensure security and prevent accidental exposure. |
| Disposal Method | Incineration by a licensed waste disposal facility. | High-temperature incineration is the standard for many organic hazardous wastes.[1] |
Experimental Protocol: Preparing Waste for Disposal
-
Waste Collection: Carefully transfer all waste containing N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide, including contaminated labware (e.g., weighing boats, filter paper) and PPE, into the designated hazardous waste container.
-
Container Sealing: Once the container is full (do not overfill), securely seal the lid.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes the chemical name, quantity, and hazard classification.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the safe handling and disposal of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
Caption: Disposal Decision Workflow for N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide.
Conclusion
The proper disposal of N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide is not merely a regulatory compliance issue but a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the integrity of their laboratory operations. Always consult your institution's specific safety protocols and your local EHS office for any additional requirements.
References
- Benchchem. (n.d.). Proper Disposal of C6HD4NO2 (Deuterated Nitrophenol): A Guide for Laboratory Professionals.
- ECHEMI. (n.d.). N-(3-Fluoro-4-methylphenyl)acetamide SDS, 458-10-6 Safety Data Sheets.
- MP Biomedicals. (2006, April 25). Material Safety Data Sheet.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
- Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
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- Aaronchem. (2025, August 9). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Alfa Aesar. (2025, September 16). SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- ChemScene. (2024, March 14). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol.
- CDH Fine Chemical. (n.d.). o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]
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Comprehensive Safety & Handling Protocol: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Comprehensive Safety & Handling Protocol: N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide
Executive Safety Summary & Risk Profile
Senior Scientist Note: As specific toxicological data (SDS) for this specific CAS is limited, this protocol applies the "Precautionary Principle." We derive our risk assessment from Structure-Activity Relationships (SAR), specifically analyzing the toxicophores present: the nitroaromatic ring and the N-methylacetamide moiety.[1]
Deconstructed Hazard Analysis
The molecule N-(3-Fluoro-4-nitrophenyl)-N-methylacetamide presents a tripartite hazard profile:
-
Nitroaromatic Moiety (4-Nitro): Nitro-substituted aromatics are established methemoglobinemia inducers and skin sensitizers.[1][2] They are readily absorbed through the skin. The nitro group also introduces potential energetic instability if subjected to high heat or shock [1].[2]
-
N-Methylacetamide Fragment: This structural fragment is a known Reproductive Toxin (Category 1B) (H360D: May damage the unborn child).[2][3] It acts as a potent solvent/penetrant, potentially facilitating the transdermal transport of the entire toxic molecule [2].
-
Fluorine Substitution (3-Fluoro): Halogenation often increases metabolic stability and lipophilicity, potentially increasing the compound's biological half-life and tissue retention compared to non-fluorinated analogs [3].[1][2]
Presumptive GHS Classification
Treat this substance as if it carries the following H-codes until proven otherwise:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[2]
-
H317: May cause an allergic skin reaction.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the permeation risks of nitroaromatics and the reproductive toxicity of the acetamide moiety.[2]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P100 (fitted) | Dust generation during weighing is the primary exposure vector.[1][2] If a PAPR is unavailable, work strictly inside a Class II Type B2 Biosafety Cabinet or high-velocity fume hood.[1] |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Laminate Film (Silver Shield/4H) or High-Modulus Nitrile (0.11mm+)2.[1][2] Outer: Standard Nitrile (Disposable) | Nitroaromatics can permeate standard nitrile in <15 mins. Laminate film offers >480 min breakthrough time against broad organic hazards. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses do not protect against airborne dust or splashes that can be absorbed via the lacrimal duct.[2] |
| Body | Tyvek® 400 (or equivalent) Lab Coat with elastic cuffs | Cotton lab coats absorb liquids and hold toxins against the skin.[2] Impervious, disposable suits prevent cross-contamination. |
Engineering Controls & Containment
Requirement: All open handling (weighing, transfer, dissolution) must occur within a Negative Pressure Enclosure .[2]
-
Primary Containment: Chemical Fume Hood (Face velocity: 80–100 fpm) or Powder Containment Balance Enclosure.[2]
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Fluorinated nitro-compounds are often electrostatic, increasing dispersion risk during spatula transfer.[1]
Operational Workflow: Synthesis & Handling
This workflow minimizes exposure during the most critical phases: weighing and reaction initiation.[2]
Figure 1: Operational workflow emphasizing containment zones. All "Yellow" and "Green" steps must occur inside the fume hood.
Detailed Protocol Steps
-
Preparation: Place a disposable absorbent mat (benchkote) inside the hood.[2] Tare your reaction vial before opening the chemical container.
-
Weighing: Open the source container only inside the hood. Use a disposable anti-static spatula. If the powder is clumpy, do not crush it vigorously (aerosol risk); gently break it apart.
-
Solubilization: Do not transport the solid powder around the lab. Dissolve it immediately in the transport vial using a solvent like DMSO or DMF.
-
Why? Solutions are easier to contain than electrostatic powders.
-
-
Transfer: Use a syringe or cannula to transfer the solution to your reaction vessel.[2] Avoid pouring.
Emergency Response: Spill & Exposure
Immediate Action Required: Nitroaromatics are fast-acting systemic toxins.[1][2]
Figure 2: Decision tree for immediate emergency response. Note the specific prohibition of alcohol for skin washing.
Spill Cleanup Specifics
-
Solid Spill: Do not dry sweep.[2] Cover with a pad dampened with PEG-400 or water to suppress dust, then wipe up.[1]
-
Decontamination: Wash the surface with a 10% sodium carbonate solution followed by water. The basic solution helps hydrolyze potential residues, though efficacy varies by specific structure [4].
Waste Disposal & Deactivation
Classification: RCRA Hazardous Waste (P-List characteristic surrogate).[2]
-
Segregation: Isolate from oxidizers (peroxides, nitric acid) due to the nitro group's potential incompatibility.[2]
-
Labeling: Clearly label as "Toxic - Nitroaromatic - Reproductive Toxin."
-
Container: High-density polyethylene (HDPE) or glass.[2] Avoid metal containers if acidic byproducts are present.
-
Disposal Stream: High-temperature incineration is the only approved destruction method.
References
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: N-Methyl-4-nitroaniline (Structural Analog).[1][2] Retrieved from
-
European Chemicals Agency (ECHA). (2025).[2] Substance Information: N-Methylacetamide - Reproductive Toxicity Classification.[1][3] Retrieved from [1][2]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[2] Metabolism of fluorine-containing drugs.[1] Annual Review of Pharmacology and Toxicology. Retrieved from [1]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from [1][2]
Disclaimer: This guide is for informational purposes for trained professionals. Always consult your institution's Chemical Hygiene Officer (CHO) before handling novel research chemicals.
